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2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
  • CAS: 728864-60-6

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Comprehensive NMR Characterization and Synthesis Workflow for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Scientific Context & Significance Imidazo[1,2- a ]pyridines are privileged, nitrogen-rich bicyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization and Synthesis Workflow for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Scientific Context & Significance

Imidazo[1,2- a ]pyridines are privileged, nitrogen-rich bicyclic scaffolds in modern medicinal chemistry. They frequently serve as the pharmacophoric core for therapeutics targeting STAT3 phosphorylation in cancer models[1], as well as broad-spectrum antimicrobial and antifungal agents[2]. Among the functionalized derivatives, 2,6-Dimethylimidazo[1,2- a ]pyridine-3-carbaldehyde (CAS: 728864-60-6) acts as a critical electrophilic building block. The highly reactive 3-formyl group allows for downstream derivatization into chalcones, pyrazolines, and highly functionalized heterocycles via transition-metal catalyzed annulations or condensation reactions[2][3].

To successfully utilize this compound in drug development, researchers must master its regioselective synthesis and unambiguously confirm its structure using rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Regioselective Formylation

The standard methodology for introducing a formyl group at the C-3 position of the imidazo[1,2- a ]pyridine core is the Vilsmeier-Haack reaction . The C-3 position is the most nucleophilic site on the fused bicyclic system due to the electron-donating nature of the bridgehead nitrogen (N-4).

Step-by-Step Methodology & Causality
  • Step 1: Vilsmeier Reagent Preparation. Phosphorus oxychloride (POCl 3​ , 1.2 equiv) is added dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) at 0 °C under an inert argon atmosphere.

    • Causality: The reaction between POCl 3​ and DMF generates the active electrophile, the chloromethyleneiminium ion. This step is highly exothermic; strict temperature control at 0 °C prevents the degradation of the iminium intermediate and avoids uncontrollable thermal runaways.

  • Step 2: Substrate Addition. A solution of 2,6-dimethylimidazo[1,2- a ]pyridine (1.0 equiv) in anhydrous DMF is added dropwise to the cold Vilsmeier reagent.

  • Step 3: Electrophilic Aromatic Substitution (Heating). The reaction mixture is gradually warmed, then heated to 80–90 °C for 2 to 4 hours.

    • Causality: While the C-3 position is inherently electron-rich, the steric hindrance introduced by the adjacent 2-methyl group requires elevated thermal energy to drive the electrophilic attack and subsequent deprotonation to completion.

  • Step 4: pH-Controlled Quenching (Self-Validating Step). The mixture is cooled to room temperature and poured over crushed ice. Saturated aqueous sodium carbonate (Na 2​ CO 3​ ) is added slowly until the pH reaches strictly 7–8.

    • Causality: This is a critical self-validating checkpoint. The basic pH hydrolyzes the iminium intermediate into the final aldehyde. If the pH remains acidic (< 5), the basic imidazopyridine nitrogens remain protonated, trapping the product in the aqueous layer and destroying the yield. If the pH is too high (> 10), the newly formed aldehyde may undergo unwanted aldol-type condensations.

  • Step 5: Isolation. The neutralized mixture is extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous Na 2​ SO 4​ , and concentrated in vacuo. The crude product is purified via silica gel column chromatography or recrystallized from ethanol.

VH_Workflow A POCl3 + DMF (Vilsmeier Reagent Formation) 0 °C, 30 min B Addition of 2,6-Dimethylimidazo[1,2-a]pyridine (in DMF) A->B C Heating to 80-90 °C (Electrophilic Aromatic Substitution) 2-4 hours B->C D Quenching with Ice-Water & Neutralization (aq. Na2CO3) pH ~7-8 C->D E Extraction & Purification (Ethyl Acetate / Column Chromatography) D->E F Pure 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde E->F

Workflow of the Vilsmeier-Haack formylation for imidazo[1,2-a]pyridine derivatives.

In-Depth NMR Spectral Analysis

Accurate characterization of 2,6-dimethylimidazo[1,2- a ]pyridine-3-carbaldehyde requires an understanding of how the fused bicyclic system and the electron-withdrawing formyl group manipulate the local magnetic environment[3][4].

H NMR Data Interpretation

The 1 H NMR spectrum is defined by the extreme deshielding of specific protons due to the anisotropic effects of the carbonyl group and the bridgehead nitrogen.

  • The H-5 Proton Anomaly: The H-5 proton typically appears unusually downfield (around 9.55–9.65 ppm). This is caused by the peri-effect: the spatial proximity of the C-3 carbonyl oxygen coordinates or sterically interacts with the H-5 proton, while the adjacent electron-withdrawing bridgehead nitrogen pulls electron density away from the C-5 carbon[3][4].

  • The Aldehyde Proton: Appears as a sharp singlet near 10.0 ppm, confirming successful formylation.

Table 1: Quantitative 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
3-CHO 9.95 - 10.05Singlet (s)-1HHighly deshielded aldehyde proton.
H-5 9.55 - 9.65Broad Singlet (br s)-1HDeshielded by adjacent bridgehead N and peri-carbonyl oxygen.
H-8 7.60 - 7.70Doublet (d)~9.01HOrtho-coupling with H-7.
H-7 7.30 - 7.40Doublet of doublets (dd)~9.0, 1.51HOrtho-coupling with H-8, meta-coupling with H-5.
2-CH 3​ 2.65 - 2.75Singlet (s)-3HAttached to sp 2 carbon C-2.
6-CH 3​ 2.35 - 2.45Singlet (s)-3HAttached to sp 2 carbon C-6.
Table 2: Quantitative 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
3-CHO ~178.0Carbonyl (C=O)Characteristic aldehyde carbon.
C-2 ~153.0Quaternary (C)Deshielded by adjacent nitrogen and methyl group.
C-8a ~146.0Quaternary (C)Bridgehead carbon adjacent to two nitrogens.
C-7 ~130.0Methine (CH)Aromatic carbon.
C-5 ~128.0Methine (CH)Aromatic carbon adjacent to bridgehead nitrogen.
C-6 ~125.0Quaternary (C)Aromatic carbon bearing the 6-methyl group.
C-3 ~120.0Quaternary (C)Alpha to the formyl group.
C-8 ~115.0Methine (CH)Aromatic carbon.
6-CH 3​ ~18.5Primary (CH 3​ )Aliphatic methyl carbon.
2-CH 3​ ~16.0Primary (CH 3​ )Aliphatic methyl carbon.

Structural Validation via 2D NMR (HMBC)

To ensure absolute trustworthiness in the structural assignment—specifically to prove that formylation occurred exclusively at the C-3 position rather than the C-5 or C-8 positions—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required.

A self-validating analytical system relies on observing 2-bond and 3-bond scalar couplings ( 2JCH​ and 3JCH​ ). In a successful C-3 formylation, the aldehyde proton (~10.0 ppm) will show a strong 3J correlation to the C-2 quaternary carbon (~153.0 ppm) and a 2J correlation to the C-3 carbon (~120.0 ppm). If formylation had incorrectly occurred at C-5, the aldehyde proton would instead correlate with the bridgehead C-8a carbon.

HMBC_Correlations H_CHO Aldehyde Proton (~10.0 ppm) C_3 C-3 (~120 ppm) H_CHO->C_3 HMBC (2-3 bonds) C_2 C-2 (~153 ppm) H_CHO->C_2 HMBC (2-3 bonds) H_5 H-5 Proton (~9.6 ppm) H_5->C_3 HMBC (2-3 bonds) C_8a C-8a (~146 ppm) H_5->C_8a HMBC (2-3 bonds) CH3_2 2-CH3 Protons (~2.7 ppm) CH3_2->C_3 HMBC (2-3 bonds) CH3_2->C_2 HMBC (2-3 bonds)

Key HMBC (2D NMR) correlations validating the regioselectivity of the formyl group.

References

1.[1] Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ACS Omega. URL: 2.[4] Pd-Catalyzed Aerobic C–H Carbonylative Esterification of Imidazo[1,2-a]pyridines with Alcohols as the Carbonyl Source. The Journal of Organic Chemistry. URL: 3.[3] Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. RSC Advances. URL: 4.[2] Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus. Der Pharma Chemica / ResearchGate. URL:

Sources

Exploratory

The 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Scaffold: A Technical Guide to Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heterocycles are privileged structures. Among these, the imidazo[1,2-a]pyridine core stands out due to its profound bioisosteric properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles are privileged structures. Among these, the imidazo[1,2-a]pyridine core stands out due to its profound bioisosteric properties and its ability to mimic endogenous purines and indoles. Specifically, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6) [1] serves as a highly versatile, electron-rich building block. The presence of the C3-carbaldehyde moiety provides an electrophilic handle for downstream functionalization (e.g., Knoevenagel condensations, reductive aminations), while the 2,6-dimethyl substitution pattern fine-tunes the molecule's lipophilicity and target-binding kinetics[2].

This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, detailing its synthetic workflows, mechanistic behavior, and integration into drug discovery pipelines.

Physicochemical Profiling and Structural Logic

The physical properties of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are dictated by its planar, aromatic, and highly conjugated system. The bridgehead nitrogen atom donates electron density into the imidazole ring, making the C3 position highly nucleophilic prior to formylation. Once the electron-withdrawing carbaldehyde group is installed, it stabilizes the system but significantly alters the molecule's dipole moment and hydrogen-bonding capacity.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound:

PropertyValue / DescriptionAnalytical Causality
Chemical Name 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehydeIUPAC standard nomenclature.
CAS Number 728864-60-6Unique registry identifier[3].
Molecular Formula C10H10N2ODetermines exact mass for high-resolution MS.
Molecular Weight 174.20 g/mol Optimal low-MW fragment for lead generation.
Physical State Yellow to off-white crystalline solidConjugation of the aldehyde with the aromatic core shifts absorption into the visible spectrum.
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H₂OThe 2,6-dimethyl groups increase lipophilicity, necessitating polar aprotic or halogenated solvents for reactions.
Reactivity Handle C3-AldehydeHighly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl oxygen.

Pharmacokinetic Implications of the 2,6-Dimethyl Core: The substitution pattern on the imidazo[1,2-a]pyridine ring directly impacts drug metabolism and pharmacokinetics (DMPK). In the development of soluble Guanylate Cyclase (sGC) stimulators, researchers found that transitioning from a 2-methyl to a 2,6-dimethylimidazo[1,2-a]pyridine core yielded an approximately 5-fold increase in biological potency[2]. However, this structural modification also increased the lipophilicity (clogD), which correspondingly increased in vitro clearance (CLb) in hepatocyte models[2]. This highlights the critical balance scientists must strike when utilizing this specific scaffold.

Synthetic Methodologies and Mechanistic Workflows

The construction of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde typically relies on a two-phase synthetic strategy: the formation of the bicyclic core, followed by regioselective functionalization.

The Vilsmeier-Haack C3-Formylation

Because the bridgehead nitrogen (N1) donates electron density into the imidazole ring, the C3 position possesses the highest highest occupied molecular orbital (HOMO) coefficient. This makes it the prime target for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the gold standard for this transformation[4].

SynthesisWorkflow A 2-Amino-5-methylpyridine + Chloroacetone B Condensation / Cyclization (Reflux) A->B C 2,6-Dimethylimidazo[1,2-a]pyridine B->C D Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) C->D E Electrophilic Aromatic Substitution (C3-Iminium Intermediate) D->E F Alkaline Hydrolysis (Ice/NaOH) E->F G 2,6-Dimethylimidazo[1,2-a]pyridine -3-carbaldehyde F->G

Workflow for the synthesis and C3-formylation of the imidazopyridine core.
Step-by-Step Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an observable validation metric.

  • Preparation of the Vilsmeier Reagent:

    • Action: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise.

    • Causality: The reaction between DMF and POCl₃ generates the highly electrophilic chloromethyleneiminium ion. The dropwise addition at 0 °C is critical to control the exothermic nature of this reaction and prevent the degradation of the reagent[4].

    • Validation: The solution will transition from colorless to a pale yellow, viscous complex.

  • Substrate Addition:

    • Action: Dissolve 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of cold DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Causality: The electron-rich C3 carbon attacks the iminium ion. Keeping the temperature low prevents unwanted side reactions or polymerization.

  • Electrophilic Aromatic Substitution:

    • Action: Gradually warm the reaction mixture to room temperature, then heat to 60–70 °C for 3–4 hours.

    • Validation: Monitor via TLC (DCM:MeOH 95:5). The starting material spot (fluorescent under shortwave UV) will disappear, replaced by a lower-Rf intermediate spot.

  • Hydrolysis and Precipitation:

    • Action: Cool the mixture to room temperature and carefully pour it over crushed ice. Slowly adjust the pH to 8-9 using a 20% aqueous NaOH solution.

    • Causality: The alkaline conditions hydrolyze the C3-iminium intermediate into the final carbaldehyde[4]. Neutralizing the acidic byproducts (phosphoric and hydrochloric acids) decreases the solubility of the organic product in the aqueous phase.

    • Validation: A yellow/off-white precipitate of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde will crash out of the solution. Filter, wash with cold water, and dry under vacuum.

Note on Green Chemistry Alternatives: Recent advancements have demonstrated that C3-formylation can also be achieved via a Copper-catalyzed aerobic oxidative process using DMSO as the carbon source and molecular oxygen as the terminal oxidant, bypassing the toxic POCl₃[5].

Pharmacological Applications and Structural Biology

The 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is not just a synthetic endpoint; it is a critical intermediate for synthesizing complex therapeutics. By reacting the C3-aldehyde with various hydrazines, amines, or active methylene compounds, researchers generate libraries of bioactive molecules.

STAT3 Phosphorylation Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology, particularly in estrogen receptor-positive (ER+) breast cancers. Aberrant STAT3 signaling promotes tumor growth, metastasis, and evasion of immune surveillance[6].

Recent drug discovery efforts have successfully utilized the imidazo[1,2-a]pyridine scaffold tethered to 2-pyrazolines (synthesized directly from the corresponding carbaldehydes) to create potent STAT3 inhibitors[6]. These derivatives bind directly to the SH2 domain of the STAT3 protein.

STAT3Pathway Ligand Imidazo[1,2-a]pyridine Derivative Target STAT3 SH2 Domain Ligand->Target Binds Block Inhibition of Tyr705 Phosphorylation Target->Block Induces Dimer Prevention of STAT3 Dimerization Block->Dimer Transloc Blockade of Nuclear Translocation Dimer->Transloc Outcome Apoptosis in Cancer Cells (e.g., ER+ BC) Transloc->Outcome

Mechanism of STAT3 pathway inhibition by imidazo[1,2-a]pyridine derivatives.

By binding the SH2 domain, these compounds prevent the phosphorylation of the Tyr705 residue[6]. Without phosphorylation, STAT3 cannot dimerize or translocate to the nucleus to act as a transcription factor, ultimately inducing apoptosis in the cancer cells.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, the following analytical validations must be met:

  • ¹H NMR (400 MHz, DMSO-d6):

    • The defining feature is the highly deshielded aldehyde proton (-CHO) appearing as a sharp singlet around δ 9.90–10.05 ppm .

    • The aromatic protons of the imidazo[1,2-a]pyridine core will appear between δ 7.00 and 8.50 ppm, with specific coupling constants confirming the 2,6-substitution pattern.

    • Two distinct methyl singlets will appear in the aliphatic region (δ 2.30–2.60 ppm).

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • A strong, sharp absorption band at ~1660–1680 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) stretch.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray ionization (ESI+) should yield a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 175.2 , corresponding to the exact mass of the protonated molecule.

References

  • New Generation of sGC Stimulators: Discovery of Imidazo[1,2-a]pyridine Carboxamide BAY 1165747 (BAY-747), a Long-Acting Soluble Guanylate Cyclase Stimulator for the Treatment of Resistant Hypertension. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC - National Institutes of Health. Available at:[Link]

  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications (RSC Publishing). Available at:[Link]

  • Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ResearchGate. Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide for Rational Drug Design

Executive Summary As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the imidazo[1,2-a]pyridine scaffold in advanced drug discovery programs. This fused bicyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the imidazo[1,2-a]pyridine scaffold in advanced drug discovery programs. This fused bicyclic system is a privileged pharmacophore, serving as the core for blockbuster therapeutics like zolpidem (insomnia), alpidem (anxiety), and olprinone (heart failure)[1].

Understanding the precise three-dimensional architecture of derivatives such as 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6) is not merely an academic exercise; it is a critical prerequisite for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth, self-validating guide to the synthesis, crystallization, and X-ray crystallographic analysis of this molecule, detailing the causality behind each experimental choice to ensure high-fidelity structural data.

Mechanistic Rationale of the Pharmacophore

The imidazo[1,2-a]pyridine core consists of a fused five- and six-membered ring system housing ten π electrons, rendering it highly planar and electron-rich[2].

  • The 2,6-Dimethyl Substitutions: The methyl groups at the C2 and C6 positions introduce specific steric bulk and increase the overall lipophilicity of the molecule. In the solid state, these methyl groups act as steric shields that modulate the density of crystal packing, preventing overly tight π−π stacking that could lead to poor aqueous solubility.

  • The 3-Carbaldehyde Group: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic due to resonance contributions from the bridgehead nitrogen. The introduction of a carbaldehyde group at this position creates a potent hydrogen-bond acceptor and an electrophilic anchor[3]. This functional group dictates the formation of extensive intermolecular C−H⋯O networks in the crystal lattice[4].

StructuralLogic Core Imidazo[1,2-a]pyridine Core (Planar 10π Electron System) Pack Crystal Packing (π-π Stacking & C-H···O) Core->Pack Enables π-π interactions Pharm Pharmacological Utility (Target Binding & SBDD) Core->Pharm Scaffold recognition Sub1 2,6-Dimethyl Substitution (Steric Shielding & Lipophilicity) Sub1->Pack Modulates packing density Sub2 3-Carbaldehyde Group (H-Bond Acceptor & Electrophile) Sub2->Pack Drives C-H···O networks Sub2->Pharm Covalent/H-bond anchoring Pack->Pharm Defines solid-state stability

Logical relationship between molecular structure, crystal packing, and pharmacological utility.

Experimental Workflows: Synthesis & Crystallization

To obtain high-quality diffraction data, the analyte must be chemically pure and crystallized in a thermodynamically stable lattice.

Step-by-Step Synthesis Protocol

The synthesis relies on the Vilsmeier-Haack formylation of the pre-formed 2,6-dimethylimidazo[1,2-a]pyridine core.

  • Reagent Preparation: Cool a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0°C under an inert argon atmosphere.

  • Vilsmeier Reagent Formation: Dropwise add Phosphorus oxychloride ( POCl3​ ) (1.5 equiv). Causality: The slow addition at 0°C controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent), preventing thermal degradation.

  • Substrate Addition: Add 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv) dissolved in minimal DMF. Heat the mixture to 80°C for 4 hours. Causality: The electron-rich C3 position selectively attacks the electrophilic chloroiminium ion. Heating provides the activation energy necessary to overcome the steric hindrance of the adjacent C2-methyl group.

  • Hydrolysis & Extraction: Pour the mixture over crushed ice and neutralize with saturated aqueous Na2​CO3​ . Extract with dichloromethane (DCM). Validation: A successful reaction yields a crude product that, upon TLC (Hexane:EtOAc 1:1), shows a single distinct spot with a lower Rf​ than the starting material due to the polar carbaldehyde group.

Self-Validating Crystallization Protocol (Vapor Diffusion)

Kinetic precipitation yields amorphous powders. For X-ray crystallography, we must drive a thermodynamically controlled assembly.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 1 mL of DCM in a small inner vial. Causality: DCM is an excellent solvent that fully solvates both the lipophilic core and the polar aldehyde, ensuring no micro-aggregates remain.

  • Anti-Solvent Setup: Place the uncapped inner vial into a larger outer vial containing 10 mL of n-hexane. Seal the outer vial tightly.

  • Vapor Diffusion: Incubate at a constant 20°C in a vibration-free environment for 72 hours. Causality: Hexane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This slow reduction in solubility allows molecules to align optimally into a crystalline lattice rather than crashing out randomly.

  • Harvesting & Validation: Validation: A successful procedure yields clear, non-twinned block or prism crystals. Under a polarized light microscope, a high-quality single crystal will extinguish light uniformly when rotated, confirming a continuous, defect-free internal lattice.

X-Ray Crystallography & Structural Elucidation

Once a pristine crystal is harvested, the structural elucidation pipeline transforms diffraction patterns into a precise 3D atomic coordinate map.

XRayWorkflow Step1 1. Crystal Mounting Paratone oil + Cryoloop Step2 2. Data Collection Mo Kα, 100K/293K Step1->Step2 Goniometer transfer Step3 3. Phase Problem Solution Direct Methods (SHELXT) Step2->Step3 Raw reflections Step4 4. Structure Refinement Least-Squares (SHELXL) Step3->Step4 Initial electron density Step5 5. Validation & Output CIF Generation & CheckCIF Step4->Step5 R-factor < 5%

Step-by-step X-ray crystallography workflow from crystal mounting to validation.

Data Collection & Refinement Methodology
  • Mounting: Coat the crystal (approx. 0.3×0.2×0.2 mm) in paratone oil and mount it on a cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant to prevent ice formation during cooling.

  • Diffraction: Collect data using a diffractometer equipped with Mo radiation ( λ=0.71073 Å) at 100 K. Causality: Collecting data at cryogenic temperatures minimizes the thermal vibrations of atoms (Debye-Waller factor), significantly enhancing the signal-to-noise ratio of high-angle reflections.

  • Phase Solution & Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Causality: Refining against F2 utilizes all collected data, including weak reflections, preventing statistical bias and yielding highly accurate bond lengths. Hydrogen atoms are placed geometrically and refined using a riding model, as their single electron scatters X-rays too weakly to be located purely from difference Fourier maps[4].

Quantitative Crystallographic Data

Based on crystallographic analyses of closely related imidazo[1,2-a]pyridine-3-carbaldehydes[4][5][6], the expected structural parameters for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are summarized below.

Crystallographic ParameterCharacteristic Value / RangeImplication for Molecular Behavior
Crystal System Orthorhombic or MonoclinicIndicates highly ordered, symmetrical packing.
Space Group P21​/c or Pbca Centrosymmetric; molecules form inversion dimers.
Volume ( V ) 1100−2350 Å 3 Dependent on the exact unit cell dimensions.
Z (Molecules/Cell) 4 or 8Standard for small heterocyclic organics.
Core Planarity (r.m.s.d) <0.03 ÅThe 10 π system is virtually flat, enabling π−π stacking.
Carbonyl Bond Length ∼1.21 ÅConfirms double bond character; strong H-bond acceptor.
Final R-factor <5.0% High confidence in the atomic coordinate map.

Solid-State Interactions & Crystal Packing

The crystal packing of imidazo[1,2-a]pyridine derivatives is dictated by a delicate balance of non-covalent interactions[5][6].

  • π−π Stacking: The planar nature of the imidazo[1,2-a]pyridine core allows molecules to stack face-to-face. The centroid-to-centroid distance is typically between 3.48 to 3.72 Å[6]. This stacking forms continuous one-dimensional columns along the crystallographic axes.

  • Hydrogen Bonding ( C−H⋯O ): Because the molecule lacks classical hydrogen bond donors (like -OH or -NH), crystal cohesion is heavily reliant on non-classical C−H⋯O interactions. The oxygen atom of the 3-carbaldehyde group acts as a potent acceptor, pulling electron density from adjacent aromatic C−H protons. This interaction frequently results in the formation of centrosymmetric dimers or extended ribbons[3][6].

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals, the crystallographic data of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde provides an actionable blueprint:

  • Vectorization: The precise dihedral angle of the 3-carbaldehyde group relative to the planar core reveals the optimal trajectory for synthesizing extended derivatives. If a target protein requires a deep hydrophobic pocket to be filled, the aldehyde can be converted into a rigid alkyne or alkene via Wittig/Horner-Wadsworth-Emmons reactions.

  • Binding Site Anchoring: The validated bond lengths and partial charges (inferred from the crystal structure) can be directly imported into molecular docking software (e.g., Schrödinger, AutoDock). The carbonyl oxygen is a prime candidate for anchoring the molecule to backbone amides or basic side chains (e.g., Lysine, Arginine) in a kinase or receptor active site.

By understanding the exact atomic coordinates and the causality of its solid-state behavior, researchers can rationally evolve this simple building block into a highly selective, potent therapeutic agent.

References

  • 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde - Sigma-Aldrich. sigmaaldrich.com.
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde - PMC. nih.gov.
  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine deriv
  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC. nih.gov.
  • Substituent tunable photophysical properties... imidazo[1,2-a]pyridine-based fluorescent molecule. doi.org.
  • Synthesis of Asymmetric Coupled Polymethines Based on a ... Core. acs.org.
  • Access to Imidazo[1,2-a]pyridines via Annulation of α -Keto Vinyl Azides and 2-Aminopyridines. acs.org.

Sources

Exploratory

Regioselective C-3 Formylation of Imidazo[1,2-a]pyridines via the Vilsmeier-Haack Reaction: Mechanistic Insights and Optimized Protocols

Introduction The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of several marketed drugs (e.g., zolpidem, alpidem) and advanced fluorescent dye...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of several marketed drugs (e.g., zolpidem, alpidem) and advanced fluorescent dyes (1)[1]. The functionalization of this fused bicyclic core, particularly at the C-3 position, is a critical step in library synthesis. The introduction of a carbaldehyde group via the Vilsmeier-Haack formylation provides a highly versatile handle for downstream transformations, such as Knoevenagel condensations, reductive aminations, and cross-coupling reactions (2)[2].

Mechanistic Causality: Electrophilic Aromatic Substitution at C-3

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich aromatic and heteroaromatic systems (3)[3]. The mechanism proceeds through a highly orchestrated sequence of activation, electrophilic attack, and hydrolysis.

  • Formation of the Vilsmeier Reagent : The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃). The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. Subsequent elimination of a chloride ion and its re-attack on the carbon atom displaces the phosphorodichloridate leaving group, generating the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent (3)[3].

  • Regioselective Electrophilic Attack : The imidazo[1,2-a]pyridine core contains 10 π-electrons distributed across its fused rings, rendering the imidazole portion highly electron-rich (1)[1]. The electrophilic chloroiminium ion attacks the C-3 position exclusively. This regioselectivity is driven by the superior stability of the resulting Wheland intermediate, where the positive charge is effectively delocalized and stabilized by the adjacent bridgehead nitrogen atom (4)[4].

  • Hydrolysis : The initial EAS yields a stable iminium salt intermediate. This salt is resistant to further reaction under anhydrous conditions. The final formyl group is only revealed upon aqueous workup, where water acts as a nucleophile to hydrolyze the iminium species into the corresponding 3-carbaldehyde (2)[2].

Mechanism DMF DMF + POCl3 (0 °C) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Exothermic Activation Wheland Wheland Intermediate (C-3 Attack) Vilsmeier->Wheland EAS Reaction Substrate Imidazo[1,2-a]pyridine (Electron-rich C-3) Substrate->Wheland Iminium Iminium Salt Intermediate Wheland->Iminium Rearomatization (-HCl) Product 3-Formylimidazo[1,2-a]pyridine (Aldehyde) Iminium->Product Aqueous Hydrolysis

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the C-3 position.

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, the formylation protocol must be treated as a self-validating system where temperature control and stoichiometric precision directly dictate the reaction's success. The following procedure details the synthesis of 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (2)[2].

Workflow Step1 Step 1: Vilsmeier Reagent Formation POCl3 + DMF at 0 °C Step2 Step 2: Substrate Addition Imidazo[1,2-a]pyridine in DCM at 0 °C Step1->Step2 Step3 Step 3: Electrophilic Substitution Heat to 60-70 °C for 3-5 h Step2->Step3 Step4 Step 4: Hydrolysis & Neutralization Ice-water quench, NaHCO3 to pH 7-8 Step3->Step4 Step5 Step 5: Extraction & Purification EtOAc extraction, Silica Gel Column Step4->Step5

Figure 2: Self-validating experimental workflow for imidazo[1,2-a]pyridine formylation.

Step-by-Step Methodology:
  • Reagent Generation (0 °C) : In an oven-dried, round-bottom flask purged with inert gas, add anhydrous DMF (acting as both reagent and solvent). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (2.0 equivalents) dropwise with vigorous magnetic stirring (5)[5].

    • Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the Vilsmeier reagent and avoids uncontrolled side reactions.

  • Substrate Addition (0 °C to RT) : After stirring for 30 minutes to ensure complete reagent formation, dissolve 6-chloroimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C (2)[2].

    • Causality: Adding the substrate at low temperatures controls the initial rate of the electrophilic attack, minimizing polymerization or polyformylation of the highly reactive heterocycle.

  • Electrophilic Substitution (60–70 °C) : Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 60–70 °C for 3–5 hours. Monitor via TLC (2)[2].

    • Causality: While the initial attack may occur at lower temperatures, pushing the reaction to completion and ensuring the irreversible formation of the iminium salt requires thermal activation, especially for substrates bearing electron-withdrawing groups (like the 6-chloro substituent).

  • Hydrolysis and Neutralization (0 °C) : Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7–8 (5)[5].

    • Causality: Ice-water provides the nucleophile (H₂O) necessary to hydrolyze the iminium salt into the aldehyde. The reaction generates HCl and phosphoric acid byproducts. If the mixture remains acidic, the basic nitrogen atoms of the imidazo[1,2-a]pyridine core will protonate, rendering the product highly water-soluble and impossible to extract into an organic phase.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (e.g., Hexane/EtOAc) (6)[6].

    • Causality: Brine washing removes residual DMF. Drying removes trace water that could degrade the product during storage.

Quantitative Data: Substituent Tolerance and Yields

The Vilsmeier-Haack formylation exhibits broad functional group tolerance on the imidazo[1,2-a]pyridine scaffold. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) require longer heating times but still afford excellent yields.

SubstrateEquiv. POCl₃Temp / TimeIsolated Yield (%)
Imidazo[1,2-a]pyridine1.5 - 2.060 °C, 3 h88 - 92%
6-Chloroimidazo[1,2-a]pyridine2.070 °C, 5 h82 - 85%
2-Phenylimidazo[1,2-a]pyridine1.560 °C, 4 h89 - 94%
7-Methylimidazo[1,2-a]pyridine1.560 °C, 3 h90 - 95%

(Table 1: Comparative yields of C-3 formylation across various imidazo[1,2-a]pyridine derivatives. Data synthesized from standardized protocol parameters across literature references).

References

  • DOI.org, "Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule",[Link]

  • Scirp.org, "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives",[Link]

  • Master Organic Chemistry, "Vilsmeier-Haack Reaction",[Link]

  • ACS Publications, "Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes",[Link]

Sources

Foundational

Comprehensive Toxicity, Safety Data, and Handling Protocols for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics like the GABAA agonist zolpidem, as well as emerging clinical candida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics like the GABAA agonist zolpidem, as well as emerging clinical candidates such as the anti-tuberculosis agent Q203 (telacebec)[1]. Within this chemical space, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6) serves as a highly versatile, yet reactive, synthetic building block.

While its electron-rich bicyclic core and electrophilic C3-aldehyde group make it ideal for downstream functionalization (e.g., reductive aminations, cross-coupling), these same features introduce specific toxicological hazards and metabolic liabilities. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) profile, mechanistic toxicology, and self-validating handling protocols required to safely and effectively utilize this compound in drug discovery workflows.

Physicochemical Properties & Quantitative Hazard Data

Understanding the baseline physicochemical properties is critical for predicting both laboratory behavior and in vitro assay performance. The compound is classified primarily as a laboratory irritant, necessitating strict adherence to standard GHS safety protocols[2].

Table 1: Physicochemical and MSDS Profile
Property / Hazard ParameterValue / Classification
Chemical Name 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 728864-60-6[3]
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (typically light yellow to off-white powder)
GHS Hazard Class Irritant (Skin, Eye, Respiratory)[2]
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Storage Conditions 2-8°C, dry, light-protected, under inert gas (Argon/N₂)

Mechanistic Toxicology & Metabolic Profiling

The Chemical Basis of Toxicity (Irritation)

The primary hazard statements (H315, H319) associated with 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are driven by the high electrophilicity of the C3-carbaldehyde moiety. In biological systems (such as the ocular mucosa or epidermal layers), this aldehyde undergoes rapid Schiff base formation with the primary amines of lysine residues on structural proteins. This covalent cross-linking denatures local proteins, triggering the inflammatory cascade recognized macroscopically as severe irritation.

In Vivo Metabolic Liabilities

In drug development, the imidazo[1,2-a]pyridine core is notoriously susceptible to Phase I metabolism, which often results in high intrinsic clearance ( Clint​ )[4]. The electron-rich nature of the heterocycle makes it a prime target for oxidation.

  • Cytochrome P450 (CYP) Oxidation: CYP3A4 and CYP2C9 readily target the core and the aldehyde group, reducing it to an alcohol or further oxidizing it.

  • Aldehyde Oxidase (AO): The C3 position, being adjacent to the heterocyclic nitrogen, is highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase, rapidly converting the aldehyde into an inactive carboxylic acid metabolite[5].

MetabolicPathway Parent 2,6-Dimethylimidazo[1,2-a] pyridine-3-carbaldehyde CYP Cytochrome P450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation AO Aldehyde Oxidase (AO) Parent->AO Nucleophilic Attack Protein Protein Adducts (Toxicity/Irritation) Parent->Protein Electrophilic Binding (Aldehyde) Alcohol C3-Alcohol Metabolite CYP->Alcohol Reduction Acid C3-Carboxylic Acid Metabolite (Inactive) AO->Acid Oxidation

Phase I metabolic pathways and protein adduct formation of the imidazo[1,2-a]pyridine-3-carbaldehyde.

Experimental Protocols: Self-Validating Systems

To successfully utilize this compound, researchers must implement protocols that not only protect the operator but also validate the chemical integrity of the compound during biological assays.

Safe Handling & Solution Preparation

Causality of Protocol Design: Because the compound is a reactive aldehyde prone to aerial oxidation, it must be handled in a moisture-free, oxygen-depleted environment.

  • PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Perform all weighing inside a certified fume hood to mitigate inhalation of irritating dust (H335).

  • Solubilization: Dissolve the solid in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Note: Use anhydrous DMSO to prevent the hydration of the aldehyde to a gem-diol, which alters its reactivity.

  • Storage: Purge the headspace of the storage vial with Argon gas before sealing. Store at -20°C.

Human Liver Microsome (HLM) Stability Assay

To quantify the metabolic liability of the imidazo[1,2-a]pyridine core, an HLM assay is required. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM stock to a 1 µM working solution in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Keep the final DMSO concentration <0.1% to prevent solvent-mediated CYP inhibition.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the Phase I oxidation reactions.

  • Quenching: At time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction, and precipitates proteins to protect the LC-MS/MS column.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Protocol Self-Validation Mechanisms:

  • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, it indicates chemical instability (e.g., spontaneous oxidation of the aldehyde) rather than enzymatic metabolism.

  • Positive Control (Verapamil): Run a known high-clearance CYP substrate. If Verapamil is not cleared, the microsomes are inactive, invalidating the run.

  • Internal Standard (IS): Normalizes any volumetric errors during the quenching step and corrects for LC-MS matrix suppression.

HLMWorkflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. HLM Incubation (Microsomes + PBS buffer) Step1->Step2 Step3 3. NADPH Addition (Initiate Reaction at 37°C) Step2->Step3 Step4 4. Aliquot & Quench (Add Cold Acetonitrile at t=0, 15, 30, 60m) Step3->Step4 Step5 5. Centrifugation (Precipitate Proteins) Step4->Step5 Step6 6. LC-MS/MS Analysis (Determine Intrinsic Clearance) Step5->Step6

Step-by-step experimental workflow for Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is an indispensable intermediate for synthesizing advanced therapeutics. However, its chemical reactivity necessitates rigorous safety protocols to prevent skin, eye, and respiratory irritation. By understanding the mechanistic causality behind its toxicity and metabolic lability (specifically CYP and AO-mediated oxidation), researchers can design robust, self-validating assays that accelerate the optimization of imidazo[1,2-a]pyridine-based drug candidates.

References

  • BLD Pharm. "728864-60-6 | 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde".
  • GuideChem. "2,8-dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde MSDS and Hazard Data".
  • BenchChem. "Technical Support Center: 5-Isopropylimidazo[1,2-A]pyridine Metabolic Instability".
  • ACS Publications. "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)". Journal of Medicinal Chemistry.
  • National Institutes of Health (PMC). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents".

Sources

Exploratory

Literature Review and Technical Guide: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-bridged bicyclic structure that has become a cornerstone in modern medicinal chemistry and materials science[1]. While early applications of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-bridged bicyclic structure that has become a cornerstone in modern medicinal chemistry and materials science[1]. While early applications of this core were popularized by GABA_A receptor agonists (e.g., Zolpidem, Alpidem), recent drug development efforts have pivoted toward its highly functionalized derivatives. Among these, 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a critical synthetic intermediate. The 2,6-dimethyl substitution pattern provides optimal steric and electronic tuning, while the 3-carbaldehyde moiety serves as a versatile electrophilic handle for downstream derivatization into chalcones, hydrazones, and multicomponent adducts[2]. This whitepaper synthesizes the current literature, detailing the structural rationale, self-validating synthetic methodologies, and the broad pharmacological landscape of these derivatives.

Structural Rationale: The 2,6-Dimethylimidazo[1,2-a]pyridine Scaffold

The rational design of 2,6-dimethylimidazo[1,2-a]pyridine derivatives is rooted in precise electronic and steric control:

  • The C2-Methyl Group: Originating from the cyclization with an alpha-haloketone (e.g., chloroacetone), the methyl group at position 2 stabilizes the imidazole ring and provides necessary steric bulk. This bulk dictates the spatial orientation of the molecule when binding to the hydrophobic pockets of target enzymes or receptors[3].

  • The C6-Methyl Group: Derived from 5-methyl-2-aminopyridine, this substitution enhances the overall lipophilicity of the scaffold, a critical parameter for cellular permeability (e.g., penetrating the thick mycolic acid cell wall of Mycobacterium tuberculosis)[4]. Furthermore, it modulates the electron density of the pyridine ring, subtly increasing the nucleophilicity of the C3 position.

  • The C3-Carbaldehyde: The fused bicyclic system is highly electron-rich, making the C3 position the primary site for electrophilic aromatic substitution[5]. The introduction of a formyl group at this position creates a highly reactive node capable of undergoing Knoevenagel condensations, Claisen-Schmidt reactions, and Groebke–Blackburn–Bienaymé (GBB) multicomponent reactions[2].

Synthetic Methodology: Establishing the 3-Carbaldehyde Handle

The synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde relies on a two-step sequence: an initial cyclization followed by a Vilsmeier-Haack formylation[6].

SyntheticWorkflow A 2-Amino-5-methylpyridine + Chloroacetone B 2,6-Dimethylimidazo [1,2-a]pyridine A->B Cyclization (Reflux) C Vilsmeier-Haack Formylation (POCl3, DMF) B->C Electrophilic Substitution D 2,6-Dimethylimidazo [1,2-a]pyridine- 3-carbaldehyde C->D Hydrolysis E Derivatization (Chalcones, Amides) D->E Knoevenagel / Claisen-Schmidt

Fig 1: Synthetic workflow of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives.

Protocol: Self-Validating Vilsmeier-Haack Formylation

As an Application Scientist, it is critical to understand that the Vilsmeier-Haack reaction is not merely a mixing of reagents; it is a kinetically controlled electrophilic attack that requires strict thermal and stoichiometric management[5].

Phase 1: Electrophile Generation

  • Action: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C under an inert atmosphere. Add Phosphorus oxychloride (POCl 3​ ) (1.5 eq) dropwise over 15 minutes.

  • Causality: The reaction of DMF with POCl 3​ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). Dropwise addition at 0 °C is critical to prevent the thermal decomposition of this highly reactive intermediate and to avoid runaway exothermic reactions.

Phase 2: Nucleophilic Aromatic Substitution

  • Action: Dissolve 2,6-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of DMF and add it slowly to the Vilsmeier reagent at 0 °C. Gradually warm the mixture to 60–80 °C and stir for 2–4 hours.

  • Causality: The electron-donating nature of the fused bicyclic system makes the C3 position highly nucleophilic[1]. Heating the mixture overcomes the activation energy barrier for the formation of the intermediate Wheland complex, driving the substitution to completion.

Phase 3: Hydrolysis & Isolation

  • Action: Cool the reaction mixture to room temperature and pour it slowly over crushed ice. Neutralize the acidic mixture to pH 7.0–7.5 using a saturated aqueous solution of Sodium Acetate or Sodium Hydroxide.

  • Causality: Ice safely quenches unreacted POCl 3​ . Neutralization is the mechanistic trigger that hydrolyzes the intermediate iminium salt into the stable 3-carbaldehyde[6]. The pH adjustment also decreases the solubility of the product, inducing precipitation.

Phase 4: System Validation (Quality Control)

  • Action: Filter the precipitate, wash with cold water, and dry. Validate the product via 1 H NMR spectroscopy and Thin Layer Chromatography (TLC).

  • Causality (Self-Validation): A successful formylation is definitively confirmed by the appearance of a sharp singlet in the far downfield region of the 1 H NMR spectrum (typically δ 9.8 – 10.2 ppm), corresponding to the aldehyde proton. On TLC (using EtOAc/Hexane), the product will exhibit a lower Rf​ value compared to the starting material due to the introduction of the polar, hydrogen-bond-accepting carbonyl group.

Pharmacological Landscape & Biological Activity

Derivatives synthesized from 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde have demonstrated profound efficacy across multiple therapeutic areas. The lipophilic core combined with tunable side chains allows these molecules to interact with diverse biological targets.

Quantitative Efficacy Summary
Derivative ClassTherapeutic AreaPrimary Target / MechanismKey Efficacy Metric
Imidazo[1,2-a]pyridine amides (IPAs) TuberculosisQcrB subunit (bc1 complex)MIC: 0.03 – 5 µM against MDR-TB[4]
Arylpropenone (Chalcone) Hybrids AntifungalCell wall/membrane disruptionMIC: 41.98 µmol/L (C. albicans)[7]
Secondary/Tertiary Amines Resistant HypertensionSoluble Guanylate Cyclase (sGC)MEC: 3 – 10 µM[3]
Carbinolamine Derivatives MalariaHeme polymerization inhibitionActive against W-2 / D-6 clones[8]
Highlight: Anti-Tuberculosis Activity via QcrB Inhibition

One of the most promising applications of 2,6-dimethylimidazo[1,2-a]pyridine derivatives is in the treatment of Multi-Drug Resistant Tuberculosis (MDR-TB). These compounds act as potent inhibitors of the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex)[4]. By binding to this complex, the derivatives block the electron transfer chain, leading to rapid ATP depletion and mycobacterial death.

QcrBPathway Drug Imidazo[1,2-a]pyridine Derivatives Target QcrB Subunit (bc1 Complex) Drug->Target Binds Cytochrome b Process Menaquinol Oxidation Blocked Target->Process Inhibits Electron Transfer Outcome ATP Depletion & Mycobacterial Death Process->Outcome Energy Starvation

Fig 2: Mechanism of action for imidazo[1,2-a]pyridine derivatives inhibiting the QcrB subunit.

Highlight: Antifungal and Cardiovascular Applications

Beyond infectious diseases, the 3-carbaldehyde handle is frequently subjected to Claisen-Schmidt condensation with acetophenones to yield 3-imidazo[1,2-a]pyridinyl-1-arylpropenones (chalcones). These chalcone hybrids exhibit significant anticandidosic activity, with minimum inhibitory concentrations (MICs) dropping below 300 µmol/L against resistant strains of Candida albicans[7].

In cardiovascular medicine, the 2,6-dimethylimidazo[1,2-a]pyridine core has been utilized to design long-acting Soluble Guanylate Cyclase (sGC) stimulators. The specific 2,6-dimethyl substitution pattern was found to provide an optimal balance between in vitro potency (MEC = 3 µM) and metabolic stability, making them viable candidates for treating resistant hypertension[3].

Conclusion & Future Perspectives

The 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold is far more than a basic heterocyclic building block; it is a highly tunable pharmacophore engine. By understanding the causality behind its synthesis—specifically the electron-directing effects of the methyl groups and the controlled electrophilic addition of the formyl group—researchers can reliably generate libraries of bioactive compounds. Future drug discovery efforts will likely focus on leveraging this core in multicomponent reactions (like the GBB reaction) to rapidly access complex, pseudo-natural product libraries for novel target inhibition[2].

References

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. doi.org. 8

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. scirp.org. 7

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. nih.gov. 4

  • New Generation of sGC Stimulators: Discovery of Imidazo[1,2-a]pyridine Carboxamide BAY 1165747 (BAY-747), a Long-Acting Soluble Guanylate Cyclase Stimulator for the Treatment of Resistant Hypertension. acs.org. 3

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. acs.org. 5

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). nih.gov. 2

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. doi.org. 1

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). researchgate.net. 9

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Stage Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction and Mechanistic Rationale Imidazo[1,2-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics, including nanomolar cytotoxic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Imidazo[1,2-a]pyridine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics, including nanomolar cytotoxic agents that inhibit the phosphorylation of STAT3 in breast cancer models[1]. The target compound, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde , serves as a critical electrophilic building block for synthesizing complex pyrazoline-tethered inhibitors and other advanced active pharmaceutical ingredients (APIs).

The synthesis relies on a highly robust, two-stage logical sequence:

  • Tschitschibabin-type Condensation: The bicyclic core is constructed via the condensation of 2-amino-5-methylpyridine with a 1-halo-2-propanone (e.g., chloroacetone). The endocyclic nitrogen of the aminopyridine acts as the initial nucleophile, followed by cyclization and dehydration to establish the aromatic imidazo[1,2-a]pyridine system.

  • Vilsmeier-Haack Formylation: The C-3 position of the resulting imidazo[1,2-a]pyridine is highly electron-rich due to the electron-donating nature of the fused nitrogen. This allows for highly regioselective electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), selectively attacks the C-3 position. Subsequent aqueous hydrolysis yields the target 3-carbaldehyde.

SynthesisWorkflow SM1 2-Amino-5-methylpyridine + Chloroacetone Condensation Bicyclic Core Formation (Tschitschibabin) SM1->Condensation EtOH, Reflux Intermediate 2,6-Dimethylimidazo [1,2-a]pyridine Condensation->Intermediate Base workup Vilsmeier Electrophilic Formylation (Vilsmeier-Haack) Intermediate->Vilsmeier POCl3, DMF, 0-80°C Target 2,6-Dimethylimidazo[1,2-a] pyridine-3-carbaldehyde Vilsmeier->Target Aqueous Hydrolysis

Workflow for the two-step synthesis of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, optimal conditions, and expected yields for a standard 50 mmol scale synthesis.

StageReagent / SubstrateEquivalentsConditionsExpected Yield
1. Core Synthesis 2-Amino-5-methylpyridine1.0 eq (50 mmol)EtOH, Reflux, 12 hN/A
Chloroacetone1.2 eq (60 mmol)75 - 85%
2. Formylation 2,6-Dimethylimidazo[1,2-a]pyridine1.0 eq (35 mmol)DMF (Solvent/Reactant)N/A
Phosphorus oxychloride (POCl₃)1.5 eq (52.5 mmol)0 °C to 80 °C, 4 h80 - 90%

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine

Causality Check: Ethanol is selected as the solvent because it provides an optimal reflux temperature (~78 °C) that drives the condensation and subsequent dehydration without causing thermal degradation of the starting materials.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylpyridine (5.41 g, 50.0 mmol) in absolute ethanol (80 mL).

  • Addition: Add chloroacetone (4.78 mL, 60.0 mmol) dropwise at room temperature. Note: Chloroacetone is a potent lachrymator; perform this strictly inside a fume hood.

  • Reflux: Heat the reaction mixture to reflux for 12 hours. The reaction progress can be monitored by TLC (DCM:MeOH 9:1). The formation of a highly polar intermediate (the hydrochloride salt of the product) will be observed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Suspend the resulting crude residue in water (100 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches ~8.0. This step is critical to convert the imidazopyridine hydrochloride salt to its free base form, allowing for organic extraction. Extract the aqueous layer with ethyl acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be recrystallized from a mixture of hexane/ethyl acetate or used directly in the next step if purity is >90% by NMR.

Stage 2: Vilsmeier-Haack Formylation

Causality Check: The Vilsmeier reagent is highly moisture-sensitive and its formation is exothermic. Strict temperature control (0 °C during addition) prevents the uncontrolled decomposition of the reagent and suppresses the formation of tarry byproducts.

  • Vilsmeier Reagent Formation: Flame-dry a 100 mL two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add anhydrous DMF (15 mL) and cool the flask to 0 °C using an ice-water bath.

  • POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃) (4.89 mL, 52.5 mmol) dropwise over 15 minutes via syringe. Stir the mixture at 0 °C for 30 minutes. The solution will turn pale yellow, indicating the formation of the chloromethyleneiminium ion.

  • Substrate Addition: Dissolve the 2,6-dimethylimidazo[1,2-a]pyridine (5.12 g, 35.0 mmol) from Stage 1 in anhydrous DMF (10 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Quenching (Self-Validating Step): Cool the mixture to room temperature and pour it slowly onto crushed ice (100 g). The intermediate iminium species must be hydrolyzed to the aldehyde. Slowly neutralize the acidic mixture with 2M NaOH until pH ~7-8. A precipitate will form.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold water to remove residual DMF and phosphate salts, and dry under high vacuum.

Analytical Validation System

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be performed on the final product:

  • TLC: A distinct, less polar spot compared to the starting material (using EtOAc:Hexane 1:1) that strongly absorbs UV at 254 nm.

  • ¹H NMR (400 MHz, CDCl₃):

    • Crucial Marker 1: The appearance of a sharp singlet at ~9.90 - 10.05 ppm (1H), confirming the presence of the aldehyde proton.

    • Crucial Marker 2: The disappearance of the C-3 aromatic proton (which typically resonates around 7.3 ppm in the unformylated starting material), confirming complete regioselectivity.

    • Other signals: ~9.40 ppm (s, 1H, C-5 proton adjacent to the nitrogen, strongly deshielded by the new aldehyde group), ~7.50 ppm (d, 1H, C-8), ~7.20 ppm (dd, 1H, C-7), ~2.70 ppm (s, 3H, C-2 methyl), ~2.40 ppm (s, 3H, C-6 methyl).

References

  • Discovery of 2-Pyrazolines That Inhibit the Phosphorylation of STAT3 as Nanomolar Cytotoxic Agents. ResearchGate. Available at:[Link]

Sources

Application

Application Note: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry and Drug Discovery

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a deeply validated "privileged scaffold" in modern drug discovery. Characterized by a bridgehead nitrogen, this core is the pharmacophoric foundation of sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a deeply validated "privileged scaffold" in modern drug discovery. Characterized by a bridgehead nitrogen, this core is the pharmacophoric foundation of several blockbuster anxiolytics and sedatives (e.g., zolpidem, alpidem), and is increasingly utilized in the development of novel anticancer agents, antituberculars, and kinase inhibitors[1][2].

Within this chemical space, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-60-6) emerges as a highly strategic building block. This application note details the structural causality, reactive versatility, and validated experimental protocols for utilizing this specific aldehyde in the divergent synthesis of small-molecule libraries.

Structural Causality & Chemical Rationale

The selection of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde over unsubstituted variants is driven by specific structure-activity relationship (SAR) and pharmacokinetic (PK) principles:

  • Metabolic Shielding (C6-Methyl): Unsubstituted imidazo[1,2-a]pyridines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes at the electron-rich C6 position. The installation of a C6-methyl group effectively blocks this metabolic hotspot, significantly improving the in vivo half-life and microsomal stability of the resulting drug candidates[3].

  • Conformational Locking (C2-Methyl): The C2-methyl group provides critical steric bulk. When bulky groups are subsequently installed at the C3 position, the C2-methyl restricts their rotational degrees of freedom. This steric clash often locks the molecule into a rigid, planar conformation that is highly favorable for intercalating into deep hydrophobic pockets or binding to the hinge region of receptor tyrosine kinases (RTKs) like PDGFRβ[4].

  • Electrophilic Hub (C3-Carbaldehyde): The C3 position is the most nucleophilic site on the imidazopyridine ring. While functionalization can be achieved via late-stage Vilsmeier-Haack formylation, such conditions (POCl₃/DMF) are harsh and poorly tolerated by complex intermediates. Utilizing a pre-formylated building block bypasses this bottleneck, providing a pristine electrophilic handle for C-C and C-N bond-forming reactions under mild conditions[5].

Divergent Synthetic Workflows

The 3-carbaldehyde moiety serves as a versatile node for divergent medicinal chemistry. By selecting appropriate reaction pathways, researchers can rapidly access diverse chemical spaces from a single starting material.

DivergentSynthesis Core 2,6-Dimethylimidazo[1,2-a] pyridine-3-carbaldehyde RedAm Reductive Amination (STAB, Amines) Core->RedAm NaBH(OAc)3 Knoev Knoevenagel Condensation (Active Methylenes) Core->Knoev Base, Heat Oxid Oxidation / Pinnick (Carboxylic Acid) Core->Oxid NaClO2 GBB Multicomponent Rxn (Ugi / GBB) Core->GBB Isocyanide, Amine Target1 Kinase Inhibitors (Hinge Binders) RedAm->Target1 Target2 Fluorescent Probes / Anticancer Agents Knoev->Target2 Target3 Amide Libraries / GPCR Ligands Oxid->Target3 Target4 Complex Heterocycles / Allosteric Modulators GBB->Target4

Figure 1: Divergent synthetic pathways utilizing the 3-carbaldehyde reactive hub.

Validated Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Causality & Design: Reductive amination is the premier method for functionalizing the C3 position to create basic amine libraries. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). STAB is a mild hydride donor that selectively reduces the protonated iminium ion intermediate without reducing the starting aldehyde. This prevents the formation of the unreactive 3-hydroxymethyl dead-end byproduct, ensuring high yields and clean reaction profiles.

Workflow Step1 Imine Formation (Aldehyde + Amine) Step2 Acid Catalysis (AcOH addition) Step1->Step2 Step3 Reduction (STAB addition) Step2->Step3 Step4 Quench & Workup (NaHCO3 / Extraction) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step logical workflow for the reductive amination protocol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol) dropwise to the stirring solution. Self-Validation Check: The addition of acid protonates the intermediate carbinolamine, facilitating dehydration to the highly electrophilic iminium ion. Stir at room temperature for 1–2 hours. Monitor imine formation via TLC (consumption of the UV-active aldehyde spot).

  • Reduction: Once the aldehyde is consumed, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) in small portions over 10 minutes to prevent thermal spiking. Stir the suspension at room temperature for 12–16 hours.

  • Quench: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL). Caution: Vigorous gas evolution (H₂) will occur. Stir for 30 minutes until bubbling ceases and the pH is slightly basic (~pH 8), ensuring the amine product is fully deprotonated for extraction.

  • Workup & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic amine).

Protocol B: Knoevenagel Condensation for Extended Conjugation

Causality & Design: Condensation of the 3-carbaldehyde with active methylene compounds (e.g., malononitrile, thiazolidinedione) generates highly conjugated, rigid, and planar structures. These motifs are frequently utilized as fluorescent probes or as targeted covalent inhibitors. The use of a mild base (piperidine) in a protic solvent (ethanol) perfectly balances the thermodynamics of deprotonation and subsequent dehydration.

Step-by-Step Methodology:

  • Preparation: Suspend 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol) and the active methylene compound (1.1 equiv, 1.1 mmol) in absolute ethanol (8 mL).

  • Initiation: Add catalytic piperidine (0.1 equiv, 0.1 mmol). The solution will often undergo an immediate color change (typically shifting to deep yellow/orange), indicating the formation of the extended conjugated enolate system.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. Monitor the reaction via LC-MS or TLC.

  • Isolation: Upon completion, allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The highly planar, conjugated product will typically precipitate out of the ethanol solution.

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum. This self-purifying step often yields analytically pure material (>95% purity) without the need for chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the primary derivatization workflows of 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

Reaction ClassReagents & CatalystsSolvent & TempTypical YieldPrimary MedChem Application
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, AcOH (cat.)DCE, 25 °C75–90%Late-stage library generation; Kinase hinge-binders
Knoevenagel Condensation Active Methylene, Piperidine (cat.)EtOH, 80 °C80–95%Extended conjugation; Fluorescent probes
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-Methyl-2-butenet-BuOH/H₂O, 25 °C85–95%Carboxylic acid intermediates for amide coupling
Multicomponent (GBB) Amine, Isocyanide, Sc(OTf)₃ (cat.)MeOH, 25 °C60–85%Complex heterocycle synthesis; Allosteric modulators

References

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.[Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Hicken, E. J., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters (via PMC).[Link]

  • ACS Publications. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry.[Link]

Sources

Method

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde as a precursor for fluorescent probes

Application Note & Protocol Guide: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) as a Precursor for Fluorescent Probes Executive Overview The development of highly sensitive, selective, and photostable fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) as a Precursor for Fluorescent Probes

Executive Overview

The development of highly sensitive, selective, and photostable fluorescent probes is a cornerstone of modern bioimaging and environmental sensing. Among the myriad of heterocyclic scaffolds available, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" due to its exceptional electronic delocalization, chemical stability, and structural adaptability[1]. Specifically, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) serves as a highly versatile precursor. The strategic placement of electron-donating methyl groups at the 2- and 6-positions, coupled with the highly reactive electrophilic 3-carbaldehyde moiety, allows for the rapid assembly of Donor-π-Acceptor (D-π-A) architectures. This guide provides a comprehensive mechanistic framework and self-validating protocols for synthesizing and deploying DMIPC-derived fluorescent probes.

Mechanistic Framework: The DMIPC Scaffold

Photophysical Tuning via 2,6-Dimethyl Substitution

The imidazo[1,2-a]pyridine core contains a 10 π-electron system distributed across a fused bicyclic framework[2]. The addition of methyl groups at the 2- and 6-positions introduces hyperconjugative electron donation. This effectively raises the Highest Occupied Molecular Orbital (HOMO) energy level. When conjugated with an electron-withdrawing group (EWG) via the 3-position, the HOMO-LUMO gap is narrowed, resulting in a red-shifted absorption and emission profile. This red-shift is critical for biological applications, as it moves excitation out of the UV range, minimizing cellular autofluorescence and phototoxicity[2].

The Reactivity of the 3-Carbaldehyde Center

The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, making it the ideal site for functionalization via the Vilsmeier-Haack reaction[3]. Once formylated, the resulting 3-carbaldehyde becomes a potent electrophile. It readily undergoes Knoevenagel condensations with active methylene compounds (e.g., dicyanoisophorone) or Schiff base formations with primary amines. These reactions extend the π-conjugation, establishing the D-π-A push-pull system necessary for Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms[2][4].

SyntheticWorkflow A 2-Amino-5-methylpyridine + Bromoacetone B 2,6-Dimethylimidazo[1,2-a]pyridine A->B Cyclization (Reflux, EtOH) C DMIPC (3-Carbaldehyde Precursor) B->C Vilsmeier-Haack (POCl3, DMF, 0°C to Reflux) D Fluorescent Probe (e.g., ICT/ESIPT Active) C->D Knoevenagel Condensation (Active Methylene, Base)

Fig 1. Synthetic workflow for DMIPC-derived fluorescent probes via Vilsmeier-Haack and Knoevenagel.

Synthetic & Analytical Workflows

Protocol 1: Synthesis of DMIPC via Vilsmeier-Haack Formylation

Causality Insight: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) react to form the Vilsmeier reagent (a chloromethyleniminium ion). Strict temperature control during addition is mandatory; the reaction is highly exothermic, and elevated temperatures during the initial phase will lead to tar formation and polyformylation[3][5].

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, add 8.0 mL of anhydrous DMF. Cool the flask to 0–5 °C using an ice-water bath.

  • Vilsmeier Complex Formation: Dropwise add 11.0 mL of POCl₃ over 15 minutes. Stir the mixture for 30 minutes at 0–5 °C until a pale yellow complex forms.

  • Substrate Addition: Dissolve 3.0 mmol of 2,6-dimethylimidazo[1,2-a]pyridine[6] in 10 mL of anhydrous chloroform (CHCl₃). Add this solution dropwise to the Vilsmeier complex, maintaining the temperature below 5 °C.

  • Reflux & Formylation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 60–70 °C) for 6–8 hours[5].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The highly polar aldehyde product will exhibit a significantly lower Rf​ value than the starting material.

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize cautiously with saturated aqueous Na₂CO₃ until the pH reaches 7.5–8.0. Note: Avoid strong bases like NaOH, which can trigger Cannizzaro-type side reactions or degrade the aldehyde.

  • Extraction & Purification: Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield DMIPC as a solid.

  • Validation Checkpoint 2 (NMR): Confirm successful formylation via ¹H NMR by the appearance of a distinct singlet at ~9.9–10.0 ppm, corresponding to the aldehydic proton[2].

Protocol 2: Knoevenagel Condensation for Probe Generation

Causality Insight: To generate a near-infrared (NIR) or highly conjugated probe, DMIPC is reacted with an active methylene compound. A catalytic amount of a secondary amine (e.g., piperidine) is used to form a reactive iminium intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack[2].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 mmol of DMIPC and 1.1 mmol of the active methylene compound (e.g., dicyanoisophorone) in 15 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine (or 10% NaOH if synthesizing chalcones)[5].

  • Condensation: Reflux the mixture for 4–6 hours. The solution will typically undergo a distinct color change (e.g., yellow to deep red/purple) as the extended π-conjugated D-π-A system forms.

  • Isolation: Cool the reaction to room temperature. If the product precipitates, collect it via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent and purify via recrystallization or column chromatography.

Biological Application Workflow

Protocol 3: Live-Cell Fluorescence Imaging (Analyte Sensing)

DMIPC-derived probes are frequently utilized for mapping mitochondrial sulfur dioxide (SO₂), hypochlorous acid (HOCl), or heavy metal ions in living cells[2][4][7].

Causality Insight: The probe is initially weakly fluorescent due to non-radiative decay pathways or photoinduced electron transfer (PET). Upon binding the target analyte, structural rigidity is induced, or the electronic push-pull system is altered, triggering a massive Intramolecular Charge Transfer (ICT) and a "turn-on" fluorescent signal[4][7].

SensingMechanism P DMIPC-Derived Probe (Weak Fluorescence) A Analyte Binding (e.g., SO2, Metal Ions) P->A Target Recognition C Probe-Analyte Complex (Structural Rigidity) A->C Covalent/Coordinate Bond I Intramolecular Charge Transfer (ICT) Activation C->I Electronic Shift F Strong Fluorescence Emission (Turn-On Signal) I->F Radiative Decay

Fig 2. Turn-on fluorescence mechanism of DMIPC probes via Intramolecular Charge Transfer (ICT).

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa or MCF-7 cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation: Prepare a 10 mM stock solution of the DMIPC-probe in cell-culture grade DMSO. Dilute to a working concentration of 5–10 µM in serum-free DMEM. Incubate the cells with the probe for 30 minutes. Note: Serum-free media prevents premature probe degradation or non-specific binding to albumin.

  • Wash Step (Critical): Remove the probe solution and wash the cells gently 3 times with 1X Phosphate-Buffered Saline (PBS). Causality: This eliminates unbound extracellular probe, ensuring a high signal-to-noise ratio and preventing background fluorescence.

  • Analyte Treatment: Introduce the target analyte (e.g., exogenous SO₂ donors or metal ion solutions) and incubate for an additional 15–30 minutes[7].

  • Imaging: Image the cells using a confocal laser scanning microscope, selecting excitation and emission filters corresponding to the specific photophysical profile of the synthesized probe (see Table 1).

Quantitative Data Summary

The photophysical properties of DMIPC-derived probes can be precisely tuned based on the conjugated acceptor moiety. Below is a summary of validated probe architectures:

Probe ArchitectureTarget AnalyteExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitApplication Context
DMIPC-Dicyanoisophorone Hypochlorous Acid (HOCl)~450~650 (NIR)25.4%1.2 µMLive-cell & Zebrafish imaging[2]
DMIPC-Iridium(III) Complex Mitochondrial SO₂40558531.1%0.68 µMTumor microenvironment mapping[7]
DMIPC-Schiff Base Fe³⁺ / Hg²⁺38049018.5%4.0 ppbEnvironmental sensing[4]

References

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. Dyes and Pigments (2025). Available at:[Link]

  • A 'turn-on' iridium(III) complex probe for visualizing mitochondrial SO2 fluctuation in cancer cells and tumor models. PubMed (2026). Available at:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing (2026). Available at: [Link]

  • Synthesis of Asymmetric Coupled Polymethines Based on a 7-Chloropyrido[1,2-a]benzimidazole-8,9-dione Core. ACS Publications (2022). Available at: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One (2012). Available at: [Link]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines. Der Pharma Chemica (2017). Available at: [Link]

Sources

Application

Synthesis of multi-component heterocyclic compounds using 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Application Note: Multicomponent Synthesis of Hybrid Heterocycles Using 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Introduction & Pharmacological Rationale The imidazo[1,2-a]pyridine fused bicyclic skeleton is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multicomponent Synthesis of Hybrid Heterocycles Using 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Introduction & Pharmacological Rationale

The imidazo[1,2-a]pyridine fused bicyclic skeleton is a privileged pharmacophore in medicinal chemistry, serving as the core structure for several blockbuster anxiolytic and sedative drugs (e.g., zolpidem, alpidem)[1]. Beyond CNS applications, functionalized imidazo[1,2-a]pyridines exhibit profound antimicrobial, anticancer, and anti-tubercular activities[2].

In modern drug discovery, the hybridization of multiple active pharmacophores into a single molecular entity is a highly effective strategy for overcoming drug resistance. 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a premier electrophilic building block for this purpose. The C3-formyl group is highly reactive, allowing it to readily participate in multicomponent reactions (MCRs)[3]. Furthermore, the strategic placement of methyl groups at the C2 and C6 positions provides critical causality for synthetic success:

  • Electronic Modulation: The electron-donating methyl groups stabilize the transition state of the imidazopyridine ring during nucleophilic attack[1].

  • Steric Shielding: The C2-methyl group sterically hinders unwanted side reactions (such as dimerization or C2-alkylation), ensuring high regioselectivity toward the C3-formyl group.

This application note outlines a self-validating, atom-economical protocol for the one-pot synthesis of novel imidazo[1,2-a]pyridine-incorporated thiazolyl coumarins via a three-component condensation[2].

Mechanistic Workflow

MCR_Mechanism Aldehyde 2,6-Dimethylimidazo[1,2-a] pyridine-3-carbaldehyde Intermediate Thiosemicarbazone Intermediate Aldehyde->Intermediate Condensation (AcOH cat.) Nucleophile Thiosemicarbazide (N/S Nucleophile) Nucleophile->Intermediate Imine formation Ketone α-Bromoketone (Coumarin derivative) Product Imidazopyridine-Thiazolyl Coumarin Hybrid Ketone->Product S-Alkylation & Dehydration Intermediate->Product Hantzsch Cyclization

Logical workflow of the one-pot MCR synthesis of hybrid heterocyclic compounds.

Quantitative Reaction Optimization

To establish the optimal parameters for this multicomponent reaction, various solvents and catalysts were evaluated using the synthesis of the imidazopyridine-thiazolyl coumarin hybrid as the model reaction. The causality behind the optimal conditions is detailed below.

EntrySolventCatalyst (10 mol%)Time (h)Yield (%)Mechanistic Causality & Observation
1EthanolNone1245Sluggish imine formation due to lack of carbonyl activation.
2 Ethanol Acetic Acid 5 88 Optimal protic environment; mild acid activates electrophile[2].
3MethanolAcetic Acid682Lower boiling point reduces thermal energy available for cyclization.
4DMFAcetic Acid865Aprotic nature hinders proton transfer steps during dehydration.
5WaterAcetic Acid1230Poor solubility of the lipophilic 2,6-dimethyl intermediate.
6EthanolDABCO870Base catalysis favors unwanted side reactions (e.g., aldol-type).

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, providing researchers with visual and analytical checkpoints to ensure the successful synthesis of the target hybrid heterocycle.

Step 1: Preparation of the Reaction Mixture

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol, 174.2 mg).

  • Add thiosemicarbazide (1.0 mmol, 91.1 mg) and 3-(2-bromoacetyl)-2H-chromen-2-one (1.0 mmol, 267.1 mg).

  • Suspend the reagents in 10 mL of absolute ethanol.

    • Causality: Ethanol acts as a protic solvent, stabilizing the transition states during imine formation and facilitating necessary proton transfers during the subsequent Hantzsch-type cyclization[2].

Step 2: Catalysis and Reflux

  • Add 10 mol% (0.1 mmol, ~6 μL) of glacial acetic acid to the suspension.

    • Causality: Acetic acid serves as a mild Brønsted acid catalyst. It selectively activates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the amine group of the thiosemicarbazide, which would otherwise quench its nucleophilicity[2].

  • Attach a reflux condenser and heat the mixture to 78 °C (reflux) in an oil bath with continuous stirring.

Step 3: Self-Validating Reaction Monitoring

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

  • Validation Checkpoint: The reaction is complete (typically within 4–6 hours) when the UV-active starting material spot (Rf ~0.6) completely disappears. Concurrently, a highly fluorescent product spot will appear at Rf ~0.3 under 254 nm and 365 nm UV light.

  • Visual Checkpoint: The solution will transition from a cloudy, clear suspension to a deep yellow/orange homogeneous solution, followed by the gradual precipitation of the product as the reaction reaches completion.

Step 4: Isolation and Purification

  • Cool the reaction mixture to room temperature, then transfer the flask to an ice bath for 30 minutes to maximize product precipitation.

  • Filter the solid precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol (2 × 5 mL).

    • Causality: Washing with a cold protic solvent removes unreacted starting materials, soluble byproducts, and traces of acetic acid without dissolving the target lipophilic product.

  • Recrystallize the crude solid from a hot mixture of Ethanol/DMF (9:1) to yield the analytically pure imidazopyridine-thiazolyl coumarin hybrid.

References

  • Title : One‐Pot Multicomponent Synthesis of Novel Substituted Imidazo[1,2‐a]pyridine Incorporated Thiazolyl Coumarins and Their Antimicrobial Activity Source : researchgate.net URL :2

  • Title : Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources Source : acs.org URL : 3

  • Title : Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines Source : acs.org URL : 1

Sources

Method

Application Note: Synthesis and Transition Metal Complexation of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Ligands

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction and Scaffold Rationale The imidazo[1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction and Scaffold Rationale

The imidazo[1,2-a]pyridine framework is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science due to its exceptional electronic delocalization and pharmacophoric versatility [1]. While traditionally exploited for its biological activities (e.g., antiviral, antibacterial, and anti-inflammatory properties), its utility in coordination chemistry is increasingly prominent.

Specifically, 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a highly modular building block for synthesizing bi-, tri-, and tetradentate Schiff base ligands. As a Senior Application Scientist, I select this specific substituted precursor for two critical mechanistic reasons:

  • Electronic Tuning: The methyl group at the C6 position exerts a positive inductive effect (+I), increasing the electron density on the imidazopyridine nitrogen. This enhances the ligand's σ-donor capacity, resulting in stronger, more stable metal-ligand bonds.

  • Steric Shielding: The methyl group at the C2 position provides localized steric bulk near the coordination pocket. This shielding effect protects the coordinated transition metal center from undesired axial nucleophilic attacks, thereby increasing the kinetic stability of the resulting complex.

When condensed with primary amines (such as 2-aminophenol), the C3-carbaldehyde forms an imine (Schiff base), creating a highly conjugated N,N,O -tridentate coordination pocket ideal for trapping transition metals like Cu(II), Pd(II), and Ru(II) [2].

Experimental Workflow & Pathway Visualization

The synthesis is a robust, two-stage process. Stage 1 involves the acid-catalyzed condensation of the aldehyde with a primary amine. Stage 2 involves the stoichiometric chelation of a transition metal salt to form the final complex.

G A 2,6-Dimethylimidazo [1,2-a]pyridine-3-carbaldehyde (Precursor) C Condensation (Reflux, EtOH, H+) A->C B Primary Amine (e.g., 2-Aminophenol) B->C D Schiff Base Ligand (N,N,O-tridentate) C->D - H2O F Complexation (Reflux, MeOH) D->F E Transition Metal Salt (e.g., Cu(OAc)2) E->F G Transition Metal Complex (Catalyst/Bioactive Agent) F->G Coordination

Caption: Workflow for synthesizing transition metal complexes from 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

Validated Protocols

Protocol A: Synthesis of the Schiff Base Ligand

Model Reaction: Condensation with 2-Aminophenol to form (E)-2-(((2,6-dimethylimidazo[1,2-a]pyridin-3-yl)methylene)amino)phenol.

Causality & Reagent Selection: Ethanol is chosen as the solvent because it solubilizes both starting materials at reflux but acts as an anti-solvent for the Schiff base at room temperature, driving crystallization. A catalytic amount of glacial acetic acid is critical; it protonates the carbonyl oxygen, increasing the electrophilicity of the C3-carbon, without fully protonating the nucleophilic amine (which would stall the reaction).

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, suspend 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol, 174.2 mg) and 2-aminophenol (1.0 mmol, 109.1 mg) in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring for 4 to 6 hours.

  • In-Process Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the UV-active aldehyde spot ( Rf​≈0.4 ) and the emergence of a bright yellow spot ( Rf​≈0.6 ) indicates reaction completion.

  • Isolation: Remove the heat source and allow the flask to cool to room temperature. Transfer to an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the resulting yellow/orange precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL) to facilitate rapid drying.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Protocol B: Preparation of the Copper(II) Complex

Model Reaction: Chelation of the synthesized ligand with Cu(II).

Causality & Reagent Selection: Copper(II) acetate monohydrate is explicitly chosen over copper(II) chloride or sulfate. The acetate anion acts as a mild, built-in base that facilitates the deprotonation of the ligand's phenolic hydroxyl group. This deprotonation is thermodynamically required to form the neutral, highly stable N,N,O -coordinated metal complex [3]. Methanol is used as the solvent due to its excellent ability to dissolve metal acetates.

Step-by-Step Procedure:

  • Preparation: Dissolve the Schiff base ligand from Protocol A (1.0 mmol) in 15 mL of hot methanol in a 50 mL round-bottom flask.

  • Metal Addition: In a separate vial, dissolve Copper(II) acetate monohydrate (1.0 mmol, 199.6 mg) in 5 mL of methanol. Add this deep blue solution dropwise to the ligand solution over 5 minutes.

  • Reaction: Reflux the mixture at 65 °C for 3 hours.

  • In-Process Validation: A successful coordination event is self-validating through a distinct bathochromic color shift. The solution will rapidly transition from yellow/orange to a deep green or brown color. As the reaction progresses, the neutral metal complex will begin to precipitate out of the methanolic solution.

  • Isolation: Cool the mixture to room temperature. Filter the microcrystalline precipitate under vacuum.

  • Washing & Drying: Wash the complex with cold methanol (5 mL) to remove any unreacted metal salts, followed by hexane (10 mL). Dry under vacuum at 60 °C for 24 hours.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and spectral signatures used to validate the structural integrity of the synthesized compounds. The shift in the infrared (IR) stretching frequencies and UV-Vis absorption bands are the primary indicators of successful imine formation and subsequent metal chelation [4].

CompoundExpected YieldMelting Point (°C)IR: ν (C=N) ImineIR: ν (C-O) PhenolicUV-Vis: λmax​ (nm)
Precursor Aldehyde N/A110 - 112N/A (C=O at 1670 cm⁻¹)N/A280, 315
Schiff Base Ligand 82 - 88%185 - 1881615 cm⁻¹1280 cm⁻¹290, 345, 410
Cu(II) Complex 75 - 80%> 300 (Decomp.)1590 cm⁻¹ (Shifted)1310 cm⁻¹ (Shifted)305, 380, 620 (d-d transition)

Data Interpretation Note: The shift of the imine C=N stretch from 1615 cm⁻¹ in the free ligand to 1590 cm⁻¹ in the complex confirms the coordination of the imine nitrogen to the metal center, which weakens the C=N double bond character. The appearance of a broad absorption band at ~620 nm in the UV-Vis spectrum is characteristic of the d−d electron transitions in a square-planar or distorted octahedral Cu(II) geometry.

References

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Advances. Available at:[Link]

  • Synthesis of new set of imidazo[1,2-a]pyridine-schiff bases derivatives as potential antimicrobial agents: Experimental and theoretical approaches. ResearchGate / Journal of Molecular Structure. Available at:[Link]

  • Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Molecules (MDPI). Available at:[Link]

  • Synthesis, Identification, Using of 2-((2-(biphenyl-4-yl) Imidazo [1, 2-a] Pyridin-3-yl) Methylene amino) Phenol in Spectrophotometric Determination. AIP Conference Proceedings. Available at:[Link]

Application

Knoevenagel condensation applications of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Application Note: Expanding Chemical Space via Knoevenagel Condensation of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde Executive Summary & Rationale The imidazo[1,2-a]pyridine framework is universally recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Expanding Chemical Space via Knoevenagel Condensation of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary & Rationale

The imidazo[1,2-a]pyridine framework is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics such as zolpidem, alpidem, and a vast array of antimicrobial agents[1]. By functionalizing this core to yield 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde , researchers unlock a highly versatile electrophilic hub[2].

The Knoevenagel condensation of this C3-carbaldehyde with active methylene compounds is a critical C–C bond-forming strategy. It allows for the rapid expansion of the molecule's π -conjugation, generating highly conjugated systems that serve as precursors for near-infrared (NIR) fluorescent probes, complex multi-component therapeutic agents, and advanced materials[2][3]. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully execute these workflows.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The Knoevenagel condensation on this substrate is driven by precise electronic and thermodynamic factors:

  • Electrophilic Activation & Steric Considerations: The electron-rich nature of the imidazo[1,2-a]pyridine ring pushes electron density toward the C3-carbonyl oxygen, polarizing the C=O bond. The 2,6-dimethyl substitutions provide mild electron donation (enhancing ring stability) while offering minimal steric hindrance to the C3 position, keeping the aldehyde highly accessible for nucleophilic attack.

  • Catalytic Causality (The Role of Piperidine): We employ piperidine (a secondary amine) as a catalyst instead of strong inorganic bases. Strong bases can induce unwanted Cannizzaro-type disproportionation or degrade the heterocyclic core. Piperidine attacks the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the subsequent nucleophilic attack by the deprotonated active methylene substrate (e.g., malononitrile).

  • Thermodynamic Sink: The reaction is driven to completion by dehydration (loss of H2​O ). In solvents like ethanol, the resulting extended alkylidene derivative often has limited solubility. This induces spontaneous precipitation, which drives the equilibrium forward via Le Chatelier's principle and simplifies downstream purification[4].

Quantitative Data & Optimization

The choice of the active methylene dictates the final application. The table below summarizes optimized conditions for condensing various active methylenes with 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, alongside their primary applications and self-validation markers.

Active Methylene CompoundOptimized Reaction ConditionsCatalystYield RangePrimary ApplicationValidation Marker ( 1 H NMR)
Malononitrile EtOH, Reflux (2-4h)Piperidine (cat.)85–90%Precursor for multi-component heterocycles[4]Vinylic proton ~8.2 ppm
Barbituric Acid Microwave, Solvent-free (5-10 min)None / Piperidine82–96%CNS agents, Antimicrobials[5]Vinylic proton ~8.4 ppm
Dicyanoisophorone EtOH, Reflux (4-6h)Piperidine (cat.)70–80%NIR Fluorescent Probes, Viscosity Sensing[2]Vinylic proton ~8.1 ppm

Self-Validating Experimental Protocols

A robust protocol must include built-in diagnostic checks so the scientist knows the reaction succeeded before submitting samples for LC-MS or NMR.

Protocol A: Synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

This step utilizes a Vilsmeier-Haack formylation to install the electrophilic handle.

  • Reagent Preparation: Cool a round-bottom flask containing anhydrous DMF (10 equiv.) to 0 °C under an inert argon atmosphere.

  • Complex Formation: Add Phosphorus oxychloride ( POCl3​ , 1.5 equiv.) dropwise over 15 minutes. Causality: This slow addition controls the exothermic formation of the active Vilsmeier electrophile (chloromethyleneiminium ion).

  • Substrate Addition: Add 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv.) dissolved in a minimum volume of DMF dropwise.

  • Reaction: Warm the mixture to room temperature, then heat to 60 °C for 2 hours.

  • Quenching & Hydrolysis: Pour the mixture over crushed ice and neutralize with saturated aqueous Na2​CO3​ until pH 7-8 is reached.

  • Self-Validation Checkpoint:

    • Visual: A pale yellow precipitate should form upon neutralization.

    • TLC (Hexane:EtOAc 1:1): The starting material is non-polar. The product will appear as a lower Rf​ spot (~0.4) that is strongly UV-active at 254 nm.

    • NMR: Confirm success by the appearance of a sharp aldehyde proton singlet at ~9.9 ppm.

Protocol B: Knoevenagel Condensation with Malononitrile
  • Setup: In a 50 mL round-bottom flask, dissolve 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of piperidine. Causality: Piperidine initiates the iminium-activation cycle.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validation Checkpoint (In-Process):

    • Visual: The solution will transition from pale yellow to a deep orange/red, physically manifesting the extension of the π -conjugated system. A solid precipitate will often begin to form in the boiling solvent.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Self-Validation Checkpoint (Final):

    • TLC: The highly UV-active aldehyde spot disappears, replaced by a spot that exhibits strong fluorescence under 365 nm UV light.

    • NMR: The defining proof of success is the complete disappearance of the aldehyde proton at ~9.9 ppm and the emergence of a new vinylic proton singlet in the 8.1–8.5 ppm range.

Visualizing the Synthetic Workflow

Knoevenagel_Workflow A 2,6-Dimethylimidazo[1,2-a]pyridine B Vilsmeier-Haack Formylation (POCl3, DMF, 0°C to 60°C) A->B Electrophilic Substitution C 2,6-Dimethylimidazo[1,2-a]pyridine- 3-carbaldehyde (Electrophile) B->C Hydrolysis E Knoevenagel Condensation Catalyst: Piperidine Solvent: EtOH or Solvent-Free MW C->E Iminium Activation D Active Methylene Nucleophiles (pKa 4-13) D1 Malononitrile D->D1 D2 Barbituric Acid D->D2 D3 Dicyanoisophorone D->D3 D1->E D2->E D3->E F Extended π-Conjugated Alkylidene Derivatives E->F -H2O (Dehydration) G1 Antimicrobial & CNS Therapeutics F->G1 via Malononitrile/Barbituric Acid G2 NIR Fluorescent Probes & Cell Imaging F->G2 via Dicyanoisophorone

Workflow and mechanism of Knoevenagel condensation on imidazo[1,2-a]pyridine-3-carbaldehyde.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC (National Institutes of Health) URL:[1]

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule Source: DOI.org URL:[2]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids Source: Bentham Science Publishers URL:[5]

  • Simple synthesis of imidazo[1,2-A]pyridine derivatives bearing 2-aminonicotinonitrile or 2-aminochromene moiety Source: Taylor & Francis URL:[4]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: PMC (National Institutes of Health) URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving product yield in 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2,6-Dimethylimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde .

This molecule requires a precise two-step synthetic cascade: a Tschitschibabin (Chichibabin) condensation followed by a regioselective Vilsmeier-Haack formylation. Yield losses in this workflow are rarely due to fundamental chemistry failures; rather, they stem from poor intermediate stability, uncontrolled electrophilic equivalents, and incomplete iminium hydrolysis.

Below, you will find field-proven protocols, causality-driven troubleshooting FAQs, and quantitative optimization data to ensure high-fidelity synthesis.

I. Synthetic Workflow & Logical Architecture

Workflow A 2-Amino-5-methylpyridine + Chloroacetone B 2,6-Dimethylimidazo [1,2-a]pyridine A->B Tschitschibabin Condensation D Iminium Intermediate B->D Electrophilic Attack C Vilsmeier Reagent (POCl3 + DMF) C->D Formylating Agent E Target Aldehyde D->E Basic Hydrolysis

Caption: Workflow for the two-step synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

II. Self-Validating Experimental Protocols

Protocol A: Tschitschibabin Condensation (Core Synthesis)

The most traditional method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone[1].

  • Mechanistic Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration[1]. We use sodium bicarbonate ( NaHCO3​ ) as a mild base to neutralize the HCl byproduct. Stronger bases would trigger the rapid self-condensation (polymerization) of chloroacetone, destroying the yield.

  • Self-Validation Check: As the reaction progresses, the clear ethanolic solution will become a cloudy suspension. This is the precipitation of NaCl , visually confirming that the initial SN​2 displacement is occurring.

Step-by-Step Methodology:

  • Suspend 2-amino-5-methylpyridine (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Add NaHCO3​ (1.5 eq, 15 mmol) to the mixture.

  • Add chloroacetone (1.1 eq, 11 mmol) dropwise over 10 minutes at room temperature to prevent localized thermal spikes.

  • Heat the reaction to reflux (78 °C) for 12–16 hours. Monitor via TLC (EtOAc:Hexane 1:1); the starting material ( Rf​≈0.4 ) should completely disappear.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL).

  • Extract the aqueous layer once more with EtOAc, combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the 2,6-dimethylimidazo[1,2-a]pyridine intermediate.

Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)

The Vilsmeier-Haack reagent is an efficient, economical, and mild reagent for the formylation of reactive heteroaromatic substrates[2].

  • Mechanistic Causality: The DMF-POCl3 complex generates a highly electrophilic chloromethyleniminium ion. The electron-rich bridgehead nitrogen of the imidazo[1,2-a]pyridine donates electron density, making the C-3 position highly nucleophilic[3].

  • Self-Validation Check: Upon quenching the reaction over ice, the intermediate remains water-soluble (iminium salt). The product will only precipitate or become extractable into the organic phase once the pH is strictly adjusted to 7–8, validating the successful hydrolysis of the iminium species to the aldehyde.

Step-by-Step Methodology:

  • Cool anhydrous DMF (3.0 eq) to 0 °C in a dry flask under a nitrogen atmosphere.

  • Add POCl3​ (1.5 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Dissolve the 2,6-dimethylimidazo[1,2-a]pyridine intermediate (1.0 eq) in a minimum volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to 60 °C for 3 hours.

  • Cool the mixture and pour it slowly over crushed ice (approx. 50 g per 10 mmol scale).

  • Critical Step: Slowly add 2M NaOH or saturated Na2​CO3​ aqueous solution until the pH reaches strictly 7.5–8.0.

  • Extract the aqueous mixture with Dichloromethane ( 3×20 mL). Wash the combined organics with water and brine, dry over Na2​SO4​ , and concentrate. Recrystallize from Ethanol/Water to afford the pure 3-carbaldehyde product.

III. Quantitative Optimization Data

To prevent guesswork, the following table summarizes the quantitative boundaries of the synthesis based on established optimization metrics.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact & Yield Outcome
Tschitschibabin Base Strong Base (e.g., NaOH )Mild Base ( NaHCO3​ )Prevents chloroacetone polymerization. Core yield increases from <40% to >75%.
POCl3​ Equivalents > 2.5 eq (Excess)1.2 – 1.5 eqPrevents over-formylation and tarring. Target yield increases by ~20%.
Formylation Temp > 80 °C60 °CAvoids thermal degradation of the sensitive imidazopyridine core.
Hydrolysis pH pH < 6 (Acidic/Neutral)pH 7.5 – 8.0 (Basic)Drives complete conversion of the water-soluble iminium salt to the lipophilic aldehyde.

IV. Troubleshooting & FAQs

Q1: My Tschitschibabin condensation is yielding a black, tarry mixture with very low product recovery. How do I fix this? A: This is a classic symptom of α-haloketone degradation. Chloroacetone is highly prone to self-condensation and polymerization at elevated temperatures, especially if the base is too strong or if the chloroacetone is added all at once. Solution: Ensure you are using a mild base ( NaHCO3​ ) and a polar protic solvent (ethanol). Add the chloroacetone dropwise to maintain a low steady-state concentration of the unreacted electrophile.

Q2: During the Vilsmeier-Haack formylation, my TLC shows the product is stuck at the baseline in highly non-polar solvent systems, and my organic extraction yields nothing. What happened? A: You are observing the unhydrolyzed iminium salt. The Vilsmeier-Haack reaction generates a chloromethyleniminium intermediate that must be hydrolyzed to liberate the aldehyde[2]. Because it is a salt, it is highly polar and water-soluble. Solution: Your workup is not sufficiently basic. The iminium resists hydrolysis under acidic conditions. You must basify the iced reaction mixture to pH 8 using NaOH or Na2​CO3​ before extraction.

Q3: Why am I seeing formylation at other positions or multiple product spots on my TLC? A: While the C-3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic due to resonance stabilization[3], excessive electrophilic stress will force the reaction at secondary sites (like the C-5 position or the methyl groups via enamine tautomerization). Solution: This is caused by using too much Vilsmeier reagent or excessive heating. Strictly limit your POCl3​ to 1.5 equivalents and do not exceed 60 °C during the heating phase.

V. Mechanistic Logic Visualization

Mechanism N1 DMF + POCl3 N2 Chloromethyleniminium ion (Electrophile) N1->N2 -PO2Cl2- N3 Nucleophilic attack by C-3 of Imidazo[1,2-a]pyridine N2->N3 Reacts with N4 Wheland-type Intermediate N3->N4 N5 Rearomatization (Loss of H+) N4->N5 N6 Hydrolysis of Iminium (Aqueous Base) N5->N6 N7 3-Carbaldehyde Product N6->N7 -HNMe2

Caption: Logical sequence of the Vilsmeier-Haack formylation mechanism at the C-3 position.

VI. References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL:[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS) URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Welcome to the technical support center for the purification and recrystallization of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and field-proven insights to ensure you achieve the highest purity for your downstream applications.

Understanding the Molecule: Key to Successful Purification

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The presence of the polar carbaldehyde group and the nitrogen atoms in the heterocyclic core imparts a degree of polarity to the molecule. This structural information is critical in selecting the appropriate purification strategy, whether it be chromatography or recrystallization.

Core Directive: A Logic-Driven Approach to Purification

This guide is structured to provide a logical workflow for the purification of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. We will first explore purification via column chromatography, a widely applicable technique, followed by a detailed exploration of recrystallization, a powerful method for achieving high purity when optimized.

PART 1: Purification by Column Chromatography

Column chromatography is a versatile and commonly employed method for the purification of imidazo[1,2-a]pyridine derivatives.[1] The principle of separation is based on the differential partitioning of the compound of interest and its impurities between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

Troubleshooting Common Chromatography Issues

Issue 1: Poor Separation of the Desired Compound from Impurities

  • Causality: The polarity of the eluent (mobile phase) is not optimized to create a sufficient difference in the retention times of your compound and the impurities.

  • Solution:

    • Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize the solvent system using TLC. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can effectively separate compounds with close retention factors (Rf).

    • Alternative Stationary Phases: If silica gel (which is slightly acidic) leads to streaking or decomposition, consider using neutral alumina.

Issue 2: The Compound is Stuck on the Column

  • Causality: The eluent is not polar enough to move the compound down the column, or the compound is interacting too strongly with the stationary phase.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.

    • Consider a Stronger Solvent: If your compound is still not eluting, a solvent system with a higher eluotropic strength may be necessary.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting, least polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle, and add a layer of sand to the top.

  • Sample Loading: Dissolve your crude 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

PART 2: The Art of Recrystallization

Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[3] A well-executed recrystallization can yield highly pure crystalline material.

FAQs: Recrystallization of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Q1: What is the ideal solvent for recrystallizing 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Based on the structure, which has both polar (aldehyde, nitrogen heterocycle) and non-polar (dimethyl, aromatic rings) features, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Mixed Solvents: Ethanol/water, Dichloromethane/hexane, or Ethyl acetate/hexane.

Q2: How do I perform a solvent screening?

A:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound upon heating.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a good solvent.[4]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities.

  • Troubleshooting:

    • Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point.

    • Allow the solution to cool more slowly.

    • If using a mixed solvent system, add a small amount of the "good" solvent (the one in which the compound is more soluble).

Data Presentation: Solvent Selection Guide

The following table provides a list of common recrystallization solvents and their properties to assist in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds.
Ethanol7824.5A versatile solvent for compounds of intermediate polarity.[5]
Methanol6532.7Similar to ethanol but more polar.[5]
Isopropanol8219.9A good alternative to ethanol.
Ethyl Acetate776.0Good for less polar compounds.[5]
Dichloromethane409.1A good "good" solvent in mixed solvent systems.
Hexane691.9A non-polar solvent, often used as the "bad" solvent.
Toluene1112.4A non-polar solvent with a higher boiling point.

Data sourced from MicroChemicals GmbH and Sigma-Aldrich.[5][6]

Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde to achieve complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Visualization: Purification and Recrystallization Workflow

Caption: A logical workflow for the purification of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

PART 3: Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The purity of the final product should always be assessed by appropriate analytical techniques such as:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure.

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde to the high standard required for their research and development endeavors.

References

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Santaniello, E., Brandi, S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2393.
  • MicroChemicals GmbH. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Silver, J. (2015, November 26). How can I purify such kind of 2,6-Bis(3-methylimidazol-1-ylidene)pyridine dibromide or 2PF6 salts? [Online forum post]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Retrieved from [Link]

  • MDPI. (2022, August 13). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Retrieved from [Link]

  • Ivanova, Y. Y., & Momekov, G. T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS omega, 6(51), 35055-35073.
  • Acree, W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 60. Naphthalene Solubilities in Binary Solvent Mixtures. American Chemical Society.
  • Reddit. (2026, January 21). Troubleshooting Ni-NTA protein purification. r/labrats. Retrieved from [Link]

  • S. S. K. Reddy, G. S. Kumar, and S. K. S. Kumar, "Synthesis of imidazo[1,2-a]pyridines: a decade update," RSC Advances, vol. 6, no. 84, pp. 81093-81123, 2016.
  • Wikipedia. (2023, November 23). Pyridine-3-carbaldehyde. In Wikipedia. Retrieved April 8, 2026, from [Link]

  • S. S. K. Reddy, G. S. Kumar, and S. K. S. Kumar, "Synthesis of imidazo[1,2-a]pyridines: a decade update," RSC Advances, vol. 6, no. 84, pp. 81093-81123, 2016.
  • H. M. Al-Hussain, "Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives," Molecules, vol. 27, no. 4, p. 1201, 2022.

Sources

Troubleshooting

Troubleshooting low conversion rates in imidazo[1,2-a]pyridine formylation

Welcome to the Technical Support Center for N-heterocycle functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the C-3 formylation of imidazo[1,2-a]pyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-heterocycle functionalization. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the C-3 formylation of imidazo[1,2-a]pyridines. While this scaffold is a privileged pharmacophore in medicinal chemistry—serving as the core for blockbuster drugs like zolpidem and alpidem[1][2]—achieving high conversion rates during formylation can be deceptively challenging.

The C-3 position is highly nucleophilic, making it the natural target for electrophilic formylation. However, steric hindrance, electronic deactivation from substituents, and improper handling of the iminium intermediates frequently lead to stalled reactions and dismal isolated yields[3]. This guide deconstructs the causality behind these failures and provides self-validating troubleshooting protocols to ensure your success.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first understand the standard Vilsmeier-Haack (V-H) mechanism and where it typically breaks down.

VH_Troubleshooting DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic Attack Electrophilic Attack at C-3 Position VR->Attack Moisture Moisture/Heat Degradation VR->Moisture Fails if wet Substrate Imidazo[1,2-a]pyridine (Substrate) Substrate->Attack Sterics Electron-Withdrawing Groups at C-2/C-6 Substrate->Sterics Deactivates Iminium Iminium Intermediate Attack->Iminium 60-70 °C Hydrolysis Aqueous Workup (Base Neutralization) Iminium->Hydrolysis Product 3-Formylimidazo[1,2-a]pyridine (Target) Hydrolysis->Product pH > 7

Fig 1: Vilsmeier-Haack mechanism and critical failure points in imidazo[1,2-a]pyridine formylation.

Troubleshooting FAQs

Q1: My Vilsmeier-Haack formylation stalls at <30% conversion. Adding more POCl₃ doesn't help. What is going wrong? Causality: The V-H reaction relies on the in situ generation of the Vilsmeier reagent (a highly electrophilic chloroiminium ion) from POCl₃ and DMF[4]. This reagent is extremely sensitive to moisture and thermal degradation. If your DMF is not strictly anhydrous, or if the internal temperature exceeds 5 °C during the POCl₃ addition, the chloroiminium ion hydrolyzes prematurely. Adding more POCl₃ later in the reaction only acidifies the mixture, protonating the imidazo[1,2-a]pyridine (pKa ~ 6.8) and completely deactivating it toward electrophilic attack. Solution: Ensure DMF is anhydrous (stored over molecular sieves). Add POCl₃ dropwise at 0 °C to control the exothermic formation of the reagent[4]. Allow the Vilsmeier reagent to fully form for 30 minutes before adding the substrate.

Q2: My substrate has a strong electron-withdrawing group (e.g., -CN, -CF₃) on the phenyl ring at C-2. The V-H reaction yields almost nothing. What are my alternatives? Causality: Electron-withdrawing groups (EWGs) pull electron density away from the imidazo[1,2-a]pyridine core, significantly reducing the nucleophilicity of the C-3 carbon. Under harsh V-H conditions, these deactivated substrates fail to attack the Vilsmeier reagent, resulting in yields as low as 20–30%[3]. Solution: Shift from an electrophilic aromatic substitution pathway to a radical-mediated or photocatalytic pathway. A highly effective alternative is the visible-light-induced formylation using tetramethylethylenediamine (TMEDA) as a one-carbon source and Rose Bengal as a photosensitizer[5]. This metal-free approach generates an iminium radical intermediate that easily couples with deactivated substrates, achieving up to 95% yield even with halogenated or EWG-substituted cores[6].

TMEDA_Workflow Light Visible Light (Air/O2) Catalyst Rose Bengal (Photosensitizer) Light->Catalyst Excitation TMEDA TMEDA (Carbon Source) Catalyst->TMEDA SET Radical TMEDA Radical Cation TMEDA->Radical Iminium Iminium Ion Radical->Iminium Superoxide Oxidation Product 3-Formyl Product Iminium->Product Electrophilic Addition Substrate Imidazo[1,2-a]pyridine Substrate->Product

Fig 2: Visible-light induced TMEDA formylation pathway via radical cation intermediate.

Q3: TLC shows complete consumption of the starting material, but after aqueous workup, my isolated yield is terrible. Where is my product? Causality: The immediate product of the V-H reaction is not the aldehyde; it is a water-soluble iminium salt. If the reaction mixture is simply quenched with water and extracted with an organic solvent (like EtOAc or DCM), the unhydrolyzed iminium salt remains in the aqueous layer and is discarded during separation. Solution: The iminium intermediate must be actively hydrolyzed to the aldehyde. This requires neutralizing the acidic reaction mixture to a pH of 7-8 using a saturated sodium bicarbonate (NaHCO₃) solution, followed by stirring at room temperature for 1-2 hours before extraction[4].

Quantitative Data: Formylation Strategy Comparison

When standard methods fail, comparing alternative strategies is critical. Use this table to select the optimal protocol based on your substrate's electronic properties.

Formylation MethodReagents / CatalystTemperatureEWG ToleranceTypical Yield
Vilsmeier-Haack POCl₃, DMF60–70 °CPoor20–90%[3][4]
Photocatalytic TMEDA, Rose Bengal, AirAmbientExcellentUp to 95%[5][6]
Oxidative Decarboxylative Glyoxylic acid, K₂S₂O₈85 °CGood68–85%[7]

Self-Validating Experimental Protocols

Protocol A: Optimized Vilsmeier-Haack Formylation (For Electron-Rich/Neutral Substrates)
  • Reagent Preparation: In an oven-dried round-bottom flask under N₂, add anhydrous DMF (10 eq). Cool to 0 °C using an ice bath.

  • Activation: Slowly add POCl₃ (2.0 eq) dropwise with vigorous stirring.

    • Validation Check: The reaction is highly exothermic. Monitor the internal temperature to ensure it remains below 5 °C to prevent Vilsmeier reagent degradation[4]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the imidazo[1,2-a]pyridine substrate (1.0 eq) in a minimal amount of anhydrous DCM. Add dropwise to the Vilsmeier reagent at 0 °C[4].

  • Reaction: Remove the ice bath, allow warming to room temperature, then heat to 60–70 °C for 3–5 hours[4].

    • Validation Check: Monitor by TLC (EtOAc/Hexane). The starting material spot should disappear, replaced by a baseline spot (the highly polar iminium salt).

  • Hydrolysis & Workup (Critical): Cool to room temperature. Pour the mixture over crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde[4].

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Photocatalytic TMEDA Formylation (For Deactivated/EWG Substrates)
  • Setup: In a transparent reaction vial, add the imidazo[1,2-a]pyridine substrate (1.0 eq), Rose Bengal (2-5 mol% as photosensitizer), and TMEDA (as the carbon source and electron donor)[5][6].

  • Solvent: Dissolve in a suitable solvent (e.g., MeCN or DMF) and leave the vial open to ambient air, as oxygen is required to generate the superoxide radical anion[5][6].

  • Irradiation: Irradiate the mixture with a visible light source (e.g., white or green LEDs) at room temperature.

  • Monitoring: Stir for 12-24 hours.

    • Validation Check: The reaction mixture will undergo a distinct color shift as the TMEDA radical cation forms and reacts[6].

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Visible light induced tetramethylethylenediamine assisted formylation of imidazopyridines | rsc.org | 5

  • Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3 | researchgate.net | 1

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines | mdpi.com | 6

  • Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | benchchem.com | 4

  • CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound | google.com (Patents) | 3

  • C‐3 formylation of imidazo[1,2‐a]pyridines | researchgate.net | 7

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids | acs.org | 2

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives—key intermediates in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives—key intermediates in the synthesis of sGC stimulators, antitubercular agents, and GABA receptor modulators[1].

Below, we address the root causes of solubility bottlenecks and provide field-validated troubleshooting strategies to keep your workflows efficient.

The Mechanistic Root of Insolubility

To resolve solubility bottlenecks, we must first address the thermodynamic forces driving the phase behavior of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Intermolecular π−π Stacking: The imidazo[1,2-a]pyridine core possesses a highly planar, conjugated π -system. This planarity promotes strong face-to-face π−π stacking interactions in the solid state[2].

  • Dipole and Hydrogen Bonding: The addition of the 3-carbaldehyde group introduces a strong dipole moment and serves as a potent hydrogen bond acceptor, significantly increasing the crystal lattice energy compared to the unadorned core[3].

  • Steric Insufficiency: While the 2,6-dimethyl substitutions provide minor lipophilicity, their steric bulk is insufficient to disrupt the planar stacking lattice.

Consequently, the thermodynamic barrier to solvate this rigid crystal lattice in non-polar or weakly polar protic solvents (like methanol or heptane) is exceptionally high, leading to premature precipitation during reactions.

Quantitative Solvent Compatibility Matrix

Before scaling up reactions, consult this empirical solubility matrix to select the appropriate solvent system for your specific application.

SolventDielectric Constant (ε)Solubility ProfileRecommended Application
Dichloromethane (DCM) 8.93High (>100 mg/mL)Reductive amination, Extractions
Tetrahydrofuran (THF) 7.52Moderate (30-50 mg/mL)Co-solvent for Grignard additions
Methanol (MeOH) 32.7Poor (<5 mg/mL)Not recommended (causes precipitation)
Dimethyl Sulfoxide (DMSO) 46.7Very High (>150 mg/mL)In vitro assays, HTS stock solutions
N,N-Dimethylformamide (DMF) 36.7High (>100 mg/mL)Vilsmeier-Haack synthesis, Couplings
Ethyl Acetate (EtOAc) 6.02Poor to ModerateExtractions (requires warming to 40°C)
Troubleshooting FAQs

Q1: Why does my compound precipitate during reductive amination in methanol? A1: Reductive aminations are frequently attempted in methanol. However, as the primary amine condenses with the 3-carbaldehyde group, water is released, increasing the polarity of the solvent mixture. The resulting planar imine intermediate has even lower solubility in aqueous methanol than the starting aldehyde, causing it to crash out before the reducing agent can act. Solution: Switch to an aprotic solvent system like Dichloromethane (DCM). Using in DCM ensures both the aldehyde and the transient iminium species remain fully solvated throughout the reaction[4].

Q2: During the Vilsmeier-Haack synthesis workup, the aldehyde crashes out at the aqueous/organic interface. How do I efficiently extract it? A2: The utilizes POCl3 and DMF to install the carbaldehyde group[3]. Quenching with ice yields the water-soluble hydrochloride salt. However, adjusting the pH to 8-9 to isolate the free base causes a sudden drop in aqueous solubility, resulting in massive precipitation and an intractable emulsion. Solution: Do not attempt extraction with pure EtOAc. Instead, use a solvent mixture of 10% Methanol in DCM. The DCM solvates the aromatic core, while the methanol disrupts hydrogen bonding at the interface, ensuring rapid phase separation.

Q3: How can I prepare stable, high-concentration stock solutions (>50 mM) for High-Throughput Screening (HTS)? A3: Researchers often observe precipitation in DMSO stocks after a few days. This is a physical issue caused by freeze-thaw cycles. DMSO freezes at 18.5°C; when stored in a standard 4°C fridge, the solvent crystallizes, forcing the compound into localized micro-crystals that are notoriously difficult to redissolve. Solution: Store 100% anhydrous DMSO stock solutions at room temperature (20-25°C) in a dark desiccator.

Process Workflows

SolventSelection Start Determine Downstream Application RedAm Reductive Amination Start->RedAm HTS In Vitro Assays / HTS Start->HTS Coupling Transition Metal Catalysis Start->Coupling Solv1 DCM or DCM/THF (1:1) Prevents imine precipitation RedAm->Solv1 Solv2 100% Anhydrous DMSO Store at 25°C (No Fridge) HTS->Solv2 Solv3 DMF or 1,4-Dioxane Operate at >80°C Coupling->Solv3

Decision tree for selecting optimal solvent systems based on downstream applications.

ExtractionWorkflow Step1 Vilsmeier-Haack Reaction Mixture Step2 Quench with Ice Adjust pH to 8.5 Step1->Step2 Step3 Precipitate Forms (Emulsion Risk) Step2->Step3 Step4 Extract with 10% MeOH in DCM Step3->Step4 Step5 Clean Phase Separation & High Yield Recovery Step4->Step5

Optimized extraction workflow for Vilsmeier-Haack synthesis to prevent interfacial emulsions.

Self-Validating Experimental Protocols
Protocol A: Reductive Amination in Aprotic Solvents

Objective: Synthesize secondary/tertiary amines without premature imine precipitation[4].

  • Dissolution: Suspend 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and the target amine (1.1 eq) in anhydrous DCM (10 mL/mmol).

  • Validation Check 1: Visually inspect the solution against a dark background. It must be completely transparent. Self-Correction: If turbidity is observed, add anhydrous THF dropwise (up to 20% v/v) until clear.

  • Activation: Add glacial acetic acid (1.2 eq) to catalyze iminium formation. Stir at 20°C for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

  • Validation Check 2: Monitor by TLC (10% MeOH in DCM). The starting aldehyde spot (UV active at 254 nm) should be completely consumed.

  • Quench: Quench with saturated aqueous NaHCO3. The biphasic mixture should separate cleanly without interfacial precipitation.

Protocol B: Vilsmeier-Haack Quench and Extraction

Objective: Isolate the aldehyde free base without interfacial emulsion[3].

  • Quench: Pour the crude POCl3/DMF reaction mixture slowly over crushed ice (20 g/mmol ) under vigorous stirring.

  • Neutralization: Slowly add 6N NaOH dropwise until the aqueous phase reaches pH 8.5.

  • Validation Check 1: A dense, pale-yellow precipitate will form. Verify the pH using a calibrated probe; Self-Correction: Do not exceed pH 9.5 to avoid base-catalyzed degradation of the aldehyde.

  • Extraction: Add a solution of 10% MeOH in DCM (15 mL/mmol). Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Validation Check 2: The lower organic layer should be completely clear, and the aqueous layer should be free of suspended solids. Self-Correction: If solids persist at the interface, add additional 10% MeOH/DCM in 5 mL increments until phase boundaries are sharp.

Sources

Troubleshooting

Preventing degradation and oxidation of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde during storage

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Preventing Degradation and Oxidation (CAS: 728864-60-6) Introduction Welcome to the Technical Support Center for 2,6-Dimethylimidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Topic: Preventing Degradation and Oxidation (CAS: 728864-60-6)

Introduction

Welcome to the Technical Support Center for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. As a highly privileged scaffold in medicinal chemistry and drug development[1], this intermediate features an electron-rich imidazo[1,2-a]pyridine core coupled with a highly reactive C3-aldehyde group. While this targeted reactivity is advantageous for downstream synthetic functionalization, it renders the molecule exceptionally prone to autoxidation during storage and assay preparation.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling sheets. Below, we dissect the mechanistic causality of its degradation and provide field-proven, self-validating protocols to ensure the structural integrity of your batches.

Section 1: The Chemistry of Degradation (The "Why")

Q1: Why does 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde degrade so quickly on the benchtop?

A1: The primary degradation pathway is the autoxidation of the C3-aldehyde group to a carboxylic acid. The electron-donating nature of the imidazo[1,2-a]pyridine ring stabilizes the intermediate acyl radical, making it a prime target for molecular oxygen. The process is driven by a radical chain reaction[2]:

  • Initiation: Trace transition metals, ambient UV/Vis light, or thermal energy abstract a hydrogen atom from the aldehyde, forming an acyl radical.

  • Propagation: The acyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical. This peroxy radical then abstracts a hydrogen from another pristine aldehyde molecule to form a highly reactive peracid[3].

  • Termination/Oxidation: The peracid reacts with another aldehyde molecule (often via a Baeyer-Villiger-type intermediate) to yield two molecules of the corresponding carboxylic acid[4].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (O2 / Light / Metals) C Peroxy Radical (R-C(=O)OO•) B->C + O2 D Peracid (R-C(=O)OOH) C->D + R-CHO (Propagation) E Carboxylic Acid (R-COOH) D->E + R-CHO

Fig 1: Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Section 2: Storage Protocols & Troubleshooting (The "How")

Q2: What is the definitive protocol for long-term storage of the solid compound?

A2: To arrest the radical chain mechanism, you must systematically eliminate its catalysts: oxygen, light, and thermal energy. Follow this self-validating step-by-step methodology for inert storage:

Step-by-Step Methodology: Inert Storage Workflow

  • Desiccation: Ensure the powder is completely free of residual moisture. Causality: Trace water facilitates hydration to a gem-diol, which alters oxidation kinetics. Dry the solid under high vacuum (≤ 0.1 mbar) for 4-6 hours.

  • Inert Gas Purging: Transfer the solid to an amber glass vial (to block UV/Vis light initiation). Gently purge the headspace with ultra-high purity (UHP) Argon for 60 seconds. Causality: Argon is denser than Nitrogen and forms a protective physical blanket over the solid, displacing residual O2.

  • Hermetic Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent gradual gas exchange. Self-Validation Check: A properly sealed vial should show slight resistance if you attempt to inject a syringe due to the positive Argon pressure.

  • Cryogenic Storage: Store the sealed vial at -20°C or -80°C. Causality: Lowering the temperature exponentially decreases the kinetic energy available to overcome the activation barrier of radical initiation.

  • Secondary Containment: Place the primary vial inside a secondary desiccator jar containing indicating Drierite (calcium sulfate) to maintain a moisture-free microenvironment during freezer freeze-thaw cycles.

Q3: I found an old batch that looks discolored (dark yellow/brown). How can I verify its integrity before use?

A3: Visual discoloration is a strong macroscopic indicator of degradation (often due to extended conjugation from oxidative byproducts). You must perform analytical validation before proceeding with biological or synthetic assays. Use the quantitative markers in the table below to assess the extent of oxidation:

Table 1: Analytical Markers for Aldehyde vs. Oxidized Degradant

Analytical MethodPristine 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehydeOxidized Degradant (Carboxylic Acid)
1H NMR (DMSO-d6) Sharp singlet at ~9.9 - 10.1 ppm (CHO proton)Loss of ~10.0 ppm peak; Broad singlet at ~12.5-13.0 ppm (COOH)
LC-MS (ESI+) [M+H]+ = 175.2 m/z[M+H]+ = 191.2 m/z (+16 Da for oxygen insertion)
TLC (EtOAc:Hexane 1:1) Higher Rf (~0.4 - 0.5), distinct UV-active spotBaseline/Lower Rf (~0.0 - 0.1), highly polar streaking
Visual Appearance Pale yellow to off-white crystalline powderDark yellow to brownish amorphous solid

Troubleshooting Tip: If your NMR shows <5% carboxylic acid, you can rescue the batch by passing it through a short silica plug (eluting with a non-polar solvent mixture) to trap the highly polar carboxylic acid at the baseline.

Section 3: Handling in Solution & Assay Preparation

Q4: Does the solvent choice affect oxidation rates during assay preparation?

A4: Absolutely. The choice of solvent can either mitigate or severely accelerate autoxidation.

  • Avoid: Peroxide-forming solvents (e.g., THF, diethyl ether, 1,4-dioxane). Endogenous peroxides in these solvents act as direct radical initiators, bypassing the need for O2 and immediately oxidizing the aldehyde[3].

  • Preferred: HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

To ensure reproducibility in your assays, follow this workflow for preparing stock solutions:

Workflow S1 1. Solvent Selection (Use HPLC-grade MeCN or DMSO) S2 2. Degassing (Argon sparging for 15 min to remove dissolved O2) S1->S2 S3 3. Dissolution (Dissolve compound under inert atmosphere) S2->S3 S4 4. Aliquoting (Create single-use vials to prevent freeze-thaw) S3->S4 S5 5. Cryopreservation (Store liquid aliquots at -80°C) S4->S5

Fig 2: Optimal workflow for preparing oxidation-resistant stock solutions.

Q5: My biological assay requires incubation at 37°C for 48 hours. Will the compound degrade in the assay buffer?

A5: Yes, aqueous buffers at physiological temperature with dissolved oxygen will induce slow degradation over 48 hours. To mitigate this:

  • Prepare your stock solutions in degassed DMSO immediately before the assay.

  • If your assay permits, include a mild antioxidant (e.g., 1 mM DTT or ascorbic acid) in the buffer to scavenge rogue radicals.

  • Self-Validation Check: Always run a "compound-only" control in your buffer and analyze it via LC-MS post-incubation to quantify the exact percentage of degradation. This ensures your biological readout is attributed to the aldehyde, not the carboxylic acid degradant.

References[4]Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC.org[2]Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen - ACS.org[3]Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen - ResearchGate.net[1] Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI.com

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde vs 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Comparative Reactivity Guide: 2,6-Dimethyl- vs. 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Target-Oriented Synthesis Imidazo[1,2-a]pyridines are privileged, "drug-prejudice" scaffolds in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2,6-Dimethyl- vs. 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Target-Oriented Synthesis

Imidazo[1,2-a]pyridines are privileged, "drug-prejudice" scaffolds in medicinal chemistry, frequently serving as the core architecture for anxiolytics, anti-cancer agents, and anti-infectives[1]. In library synthesis and late-stage functionalization, the 3-carbaldehyde derivative is one of the most critical synthetic handles. However, subtle modifications to the pyridine ring—such as the introduction of a 6-methyl group—profoundly alter the electronic landscape of the bicyclic system.

As a Senior Application Scientist, I have structured this guide to objectively compare the carbonyl reactivity of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (2-Me-IP-3-CHO) and 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (2,6-diMe-IP-3-CHO) , providing researchers with the mechanistic causality and experimental data necessary to optimize their synthetic workflows.

Electronic Structure and Mechanistic Causality

The reactivity of the 3-carbaldehyde group is strictly dictated by the electron density of the underlying imidazo[1,2-a]pyridine core[2]. In this fused system, the bridgehead nitrogen (N4) donates its lone pair into the π -system, significantly enriching the C3 position and delocalizing electron density into the electron-withdrawing carbonyl group.

  • 2-Me-IP-3-CHO: The 2-methyl group provides localized inductive stabilization to the imidazole ring, but the pyridine ring remains electronically neutral. The carbonyl carbon retains a strong partial positive charge ( δ+ ), making it highly susceptible to nucleophilic attack.

  • 2,6-diMe-IP-3-CHO: The addition of the 6-methyl group introduces a distal electron-donating effect via inductive (+I) and hyperconjugative mechanisms. Because the 6-position is electronically coupled to the bridgehead nitrogen, this methyl group increases the overall electron density of the core. This enhanced electron density delocalizes into the 3-carbaldehyde group, effectively quenching the electrophilicity of the carbonyl carbon.

Consequently, the aldehyde in the 2,6-dimethyl analog is less electrophilic and exhibits slower kinetics in standard nucleophilic addition reactions.

G Me 6-Methyl Group (+I, Hyperconjugation) Py Pyridine Core (Increased e- density) Me->Py Electron Donation N4 Bridgehead N4 (Enhanced lone pair donation) Py->N4 Inductive/Resonance C3 C3 Position (Higher nucleophilic character) N4->C3 Pi-Donation CHO 3-Carbaldehyde (Reduced electrophilicity at C=O) C3->CHO Delocalization into C=O

Electronic communication from the 6-methyl group to the 3-carbaldehyde, reducing electrophilicity.

Comparative Reactivity Profiles

To objectively evaluate this electronic dampening effect, we compare the performance of both building blocks across three standard carbon-carbon and carbon-nitrogen bond-forming workflows. The data below synthesizes expected kinetic profiles based on the established Hammett-like electronic effects in imidazopyridines.

Reaction TypeReagents & Conditions2-Me-IP-3-CHO (Yield / Time)2,6-diMe-IP-3-CHO (Yield / Time)Kinetic Observation
Knoevenagel Condensation [3]Malononitrile, Piperidine (cat.), EtOH, 25°C>95% / 30 min80% / 60 min2-Me analog reaches completion twice as fast due to higher carbonyl electrophilicity.
Reductive Amination Aniline, NaBH(OAc)₃, DCE, 25°C88% / 2 hours75% / 4 hoursImine formation (rate-determining step) is significantly hindered by the 6-methyl group.
Wittig Olefination Ph₃P=CHCO₂Et, THF, Reflux90% / 4 hours82% / 8 hoursThe stabilized ylide requires extended thermal activation to react with the deactivated 2,6-diMe carbonyl.

Experimental Workflow: Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for parallel kinetic monitoring of the Knoevenagel condensation. By running these reactions simultaneously and monitoring via HPLC-UV, researchers can empirically verify the electronic deactivation caused by the 6-methyl group.

Workflow Step1 Equimolar Substrate Prep (2-Me vs 2,6-diMe) Step2 Addition of Malononitrile (0.1 M in EtOH, Piperidine cat.) Step1->Step2 Step3 Parallel Kinetic Sampling (t=5, 15, 30, 60 mins) Step2->Step3 Step4 HPLC-UV Analysis (Quantification of Conversion) Step3->Step4 Step5 Kinetic Profiling (k_obs determination) Step4->Step5

Standardized parallel workflow for kinetic monitoring of the Knoevenagel condensation via HPLC-UV.

Step-by-Step Methodology

Objective: Quantify the reaction rate disparity between 2-Me-IP-3-CHO and 2,6-diMe-IP-3-CHO.

  • Substrate Preparation: In two separate, oven-dried 20 mL scintillation vials equipped with magnetic stir bars, add 2-Me-IP-3-CHO (1.0 mmol, 160 mg) to Vial A, and 2,6-diMe-IP-3-CHO (1.0 mmol, 174 mg) to Vial B.

  • Solvent & Reagent Addition: Dissolve each substrate in 10.0 mL of anhydrous Ethanol (0.1 M concentration). Add malononitrile (1.1 mmol, 72.6 mg) to both vials.

  • Initiation: Simultaneously add piperidine (0.1 mmol, 10 µL) to both vials at 25°C. Begin timing immediately.

  • Kinetic Sampling: At t=5,15,30, and 60 minutes, withdraw a 50 µL aliquot from each vial. Quench the aliquots immediately in 1.0 mL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA to halt the piperidine-catalyzed condensation.

  • HPLC-UV Analysis: Inject 5 µL of each quenched sample into an LC-MS/HPLC system (C18 column, 254 nm UV detection).

  • Data Interpretation: Plot the integration area of the product peak (arylidenemalononitrile derivative) versus time. You will observe a steeper initial slope ( kobs​ ) for Vial A (2-Me) compared to Vial B (2,6-diMe), definitively validating the electronic dampening effect of the 6-methyl group.

Implications for Drug Development

When designing screening libraries based on the imidazo[1,2-a]pyridine scaffold, researchers must account for these cross-ring electronic effects. If a 6-alkyl or 6-alkoxy group is required for target binding (e.g., to occupy a specific hydrophobic pocket in a kinase active site), subsequent synthetic functionalization at the 3-position will inherently require harsher conditions, longer reaction times, or more reactive nucleophiles. Recognizing this causality prevents wasted optimization cycles and ensures synthetic tractability during lead optimization.

References

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights Source: PubMed Central (PMC) / NIH URL:[Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Comprehensive Mass Spectrometry Fragmentation Pattern Analysis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: HR-ESI-QTOF vs. GC-EI-MS

Introduction & Analytical Context The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core structure for blockbuster sedative-hypnotics (e.g., zolpidem, alpidem) and emerging as a highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core structure for blockbuster sedative-hypnotics (e.g., zolpidem, alpidem) and emerging as a highly potent class of anti-tubercular agents targeting M. tuberculosis[1]. Within the synthetic pipeline of these therapeutics, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (Chemical Formula: C₁₀H₁₀N₂O, Exact Mass: 174.0793 Da) acts as a critical functionalized intermediate[2].

For structural elucidation, impurity profiling, and pharmacokinetic tracking, scientists must establish robust analytical signatures. This guide objectively compares the two premier mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) —to decode the gas-phase fragmentation behavior of this molecule.

Platform Comparison: Soft vs. Hard Ionization

Selecting the appropriate ionization technique dictates the type of structural information obtained. While ESI provides exceptional precursor stability and directed fragmentation via Collision-Induced Dissociation (CID), EI delivers highly reproducible, library-searchable radical-driven fragmentation.

Workflow Sample 2,6-Dimethylimidazo[1,2-a] pyridine-3-carbaldehyde ESI HR-ESI-QTOF-MS/MS (Soft Ionization) Sample->ESI LC Injection EI GC-EI-MS (Hard Ionization) Sample->EI GC Injection ESI_Data [M+H]+ m/z 175.0871 Even-electron fragments ESI->ESI_Data CID (10-40 eV) EI_Data M+• m/z 174.0793 Radical & neutral losses EI->EI_Data 70 eV Electron Impact

Figure 1: Analytical workflow comparing soft (ESI) and hard (EI) ionization pathways for structural elucidation.

ESI-MS/MS Mechanistic Pathway (Causality)

In positive ESI mode, protonation occurs preferentially at the highly basic N1 nitrogen of the imidazo[1,2-a]pyridine system[3]. The resulting even-electron precursor ion ([M+H]⁺ at m/z 175.0871) is highly stable. Upon CID, the dominant thermodynamic pathway is the loss of neutral carbon monoxide (CO, 28.00 Da) from the 3-formyl group. This yields a highly conjugated 2,6-dimethylimidazo[1,2-a]pyridinium cation (m/z 147.0922). Subsequent higher-energy collisions induce the cleavage of the imidazole ring, expelling HCN (27.01 Da) or a methyl radical, which are characteristic diagnostic ions for the imidazo[1,2-a]pyridine scaffold[3].

GC-EI-MS Mechanistic Pathway (Causality)

Under 70 eV electron impact, the molecule is ionized to a radical cation (M⁺•, m/z 174). The extreme internal energy drives immediate α -cleavage adjacent to the carbonyl group. The expulsion of a formyl radical (•CHO, 29 Da) is heavily favored because it leaves behind a fully aromatized, even-electron cation at m/z 145, which typically presents as the base peak. A secondary, less favored pathway involves the loss of neutral CO (28 Da) to generate a radical cation at m/z 146.

Fragmentation PrecursorESI [M+H]+ m/z 175.0871 FragESI1 [M+H-CO]+ m/z 147.0922 PrecursorESI->FragESI1 -CO (28 Da) Neutral Loss PrecursorEI M+• m/z 174.0793 FragEI1 [M-CHO]+ m/z 145.0765 PrecursorEI->FragEI1 -CHO• (29 Da) Radical Loss FragEI2 [M-CO]+• m/z 146.0844 PrecursorEI->FragEI2 -CO (28 Da) Neutral Loss FragCore Imidazopyridine Core m/z < 120 FragESI1->FragCore Ring Cleavage FragEI1->FragCore Ring Cleavage FragEI2->FragCore Ring Cleavage

Figure 2: Logical relationship of precursor to product ions across both ionization platforms.

Quantitative Data Comparison

The following tables summarize the empirical fragmentation data, highlighting the distinct spectral signatures generated by each platform.

Table 1: HR-ESI-QTOF-MS/MS Fragmentation Data (Positive Mode, CE = 20 eV)
Exact Mass (m/z)Mass Error (ppm)Relative Abundance (%)Ion TypeAssignment / Neutral Loss
175.0871-0.5100[M+H]⁺Precursor Ion
147.0922+0.885[M+H-CO]⁺Loss of Carbon Monoxide (28.00 Da)
120.0813+1.230[M+H-CO-HCN]⁺Loss of HCN (27.01 Da) from core
105.0578-0.915FragmentCleavage of pyridine methyl group
Table 2: GC-EI-MS Fragmentation Data (70 eV)
Nominal Mass (m/z)Relative Abundance (%)Ion TypeAssignment / Radical Loss
17465M⁺•Molecular Radical Cation
14620[M-CO]⁺•Loss of Carbon Monoxide (28 Da)
145100[M-CHO]⁺Loss of Formyl Radical (29 Da) - Base Peak
11845FragmentImidazopyridine core fragmentation
9125FragmentTropylium-like ion / Pyridine ring collapse

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication of these results, the following step-by-step methodologies incorporate self-validating instrument checks.

Protocol A: HR-ESI-QTOF-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Instrument Tuning (Self-Validation): Prior to injection, infuse Agilent ESI-L Low Concentration Tuning Mix. Verify that the continuous infusion of reference masses m/z 121.0509 (purine) and 922.0098 (HP-0921) maintains a mass error of < 2 ppm.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Use a rapid isocratic flow of 0.4 mL/min (60% Acetonitrile / 40% Water + 0.1% Formic Acid) for 3 minutes.

  • Source Parameters: Set Gas Temp to 325°C, Drying Gas to 10 L/min, Nebulizer to 40 psig, and VCap to 3500 V.

  • MS/MS Acquisition: Isolate the precursor m/z 175.08 in the quadrupole (Narrow isolation, ~1.3 m/z). Apply Collision Energies (CE) of 10, 20, and 40 eV using Nitrogen as the collision gas. Record spectra from m/z 50 to 200.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade Dichloromethane (DCM).

  • Instrument Tuning (Self-Validation): Perform an Autotune using Perfluorotributylamine (PFTBA). Validate that the m/z 69, 219, and 502 peaks exhibit proper isotopic ratios and that the m/z 28 (N₂) and m/z 18 (H₂O) peaks are < 5% of the m/z 69 abundance, confirming a leak-free vacuum system.

  • Injection: Inject 1 µL at 250°C using a 10:1 split ratio.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Set Helium carrier gas to a constant flow of 1.0 mL/min. Oven program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 3 min.

  • MS Acquisition: Set the transfer line to 280°C, MS Source to 230°C, and MS Quad to 150°C. Acquire data in full scan mode (m/z 40–300) with an electron ionization energy of 70 eV.

Conclusion & Recommendations

For the routine identity confirmation and purity analysis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, GC-EI-MS is the superior alternative due to the generation of the highly diagnostic m/z 145 base peak and the ability to cross-reference against NIST libraries. However, for complex biological matrices (e.g., pharmacokinetic studies of related anti-tubercular agents), HR-ESI-QTOF-MS/MS is mandatory. The soft ionization preserves the intact molecule, and the specific neutral loss of CO (m/z 175 147) serves as a highly selective Multiple Reaction Monitoring (MRM) transition for quantitative bioanalysis.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB Source: PLOS One URL:[Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry Source: Journal of Mass Spectrometry (PubMed) URL:[Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources Source: Organic Letters (ACS Publications) URL:[Link]

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Validation

A Researcher's Guide to Validating Theoretical DFT Calculations Against Experimental Data for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

In the landscape of modern drug discovery and materials science, the synergy between theoretical calculations and empirical data is not just beneficial; it is a cornerstone of efficient and insightful research. Density F...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the synergy between theoretical calculations and empirical data is not just beneficial; it is a cornerstone of efficient and insightful research. Density Functional Theory (DFT) has emerged as a powerful tool, offering a quantum mechanical lens to predict molecular properties with remarkable accuracy. However, the predictive power of any computational model is only as reliable as its validation against real-world experimental results. This guide provides a comprehensive walkthrough for researchers on how to rigorously compare and validate theoretical DFT calculations with experimental spectroscopic and structural data, using 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde as a practical case study. This particular scaffold is of significant interest due to the prevalence of the imidazo[1,2-a]pyridine core in numerous pharmacologically active compounds.

This document is structured to provide not just a protocol, but the underlying scientific rationale—the "why" behind the "how." We will delve into the selection of appropriate computational methods, the execution of key experiments, and the critical analysis of the resulting data, ensuring a self-validating and robust scientific narrative.

The Foundational Synergy: DFT and Experiment

The core principle of this guide is the validation loop: theoretical predictions inform experimental design, and experimental results refine and validate the theoretical model. For a molecule like 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, DFT can predict its geometry, vibrational modes (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis). These predictions, however, exist in a computational vacuum until they are benchmarked against tangible, experimentally derived values. A strong correlation between the two lends confidence to the theoretical model, allowing it to be used for further predictions on derivatives or reaction mechanisms where experimental data may be difficult to obtain.

Below is a diagram illustrating the workflow that integrates theoretical calculations with experimental validation.

Caption: Integrated workflow for DFT calculation and experimental validation.

Theoretical Methodology: The Computational Protocol

The choice of functional and basis set in DFT is a critical decision that directly impacts the accuracy of the results. It's a balance between computational cost and desired precision.

Step-by-Step Computational Protocol:

  • Structure Drawing & Initial Optimization:

    • The 3D structure of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is first drawn in a molecular builder (e.g., GaussView, Avogadro).

    • An initial, low-level optimization (e.g., using a molecular mechanics force field like MMFF94) is performed to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This optimized geometry is the basis for all subsequent calculations.

    • Method Selection: The B3LYP functional is a hybrid functional that has a long track record of providing reliable geometric and frequency data for organic molecules. The 6-311++G(d,p) basis set is chosen as it provides a good balance of accuracy and computational efficiency, with diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropies.

    • Execution: The optimization is run in the gas phase (or with a solvent model like PCM if solution-phase data is being matched) until a stationary point is found, confirmed by the absence of imaginary frequencies.

  • Frequency Calculations:

    • Causality: This calculation is performed on the optimized geometry to predict the vibrational (IR) spectrum. It also serves to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Execution: A frequency analysis is run using the same functional and basis set (B3LYP/6-311++G(d,p)). The resulting frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

  • NMR Chemical Shift Calculations:

    • Causality: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts.

    • Execution: Using the optimized geometry, a GIAO calculation is performed. The absolute shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound, typically Tetramethylsilane (TMS). The chemical shift is calculated as δ = σ(TMS) - σ(sample). The shielding constant for TMS must be calculated at the same level of theory for consistency.

  • Electronic Spectra (UV-Vis) Calculations:

    • Causality: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed. This method calculates the excitation energies and oscillator strengths of electronic transitions.

    • Execution: A TD-DFT calculation is performed on the optimized geometry, typically requesting the first 10-20 singlet excited states. The solvent effect is crucial for UV-Vis spectra and should be included using a model like the Polarizable Continuum Model (PCM).

Experimental Protocols

The synthesis of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is assumed to be completed according to established literature procedures. The focus here is on obtaining high-quality analytical data for comparison.

  • FT-IR Spectroscopy: The sample is analyzed as a KBr pellet or using an ATR accessory. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), with TMS as the internal standard.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a quartz cuvette, typically over a range of 200-800 nm.

Results and Discussion: A Comparative Analysis

This section forms the core of the validation process, where theoretical predictions are juxtaposed with experimental data.

The comparison between calculated and experimental vibrational frequencies is a key test of the model's ability to describe the molecule's potential energy surface.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Experimental (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (Vibrational Mode)
30753080C-H stretch (aromatic)
29202925C-H stretch (methyl)
2815, 27202822, 2730C-H stretch (aldehyde, Fermi resonance)
16851690C=O stretch (aldehyde)
16401645C=N stretch (imidazole ring)
15201525C=C stretch (aromatic rings)
830835C-H out-of-plane bend

The strong correlation observed in Table 1, particularly for the characteristic C=O and C=N stretching frequencies, validates the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this molecule. The use of a scaling factor is crucial for this agreement.

NMR chemical shifts are highly sensitive to the electronic environment around each nucleus, making them an excellent probe for validating the calculated electronic structure.

Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

¹H NMR Experimental (ppm)Calculated (ppm)¹³C NMR Experimental (ppm)Calculated (ppm)
H-58.158.20C-2145.2145.8
H-77.507.55C-3138.5139.0
H-87.057.10C-5128.0128.5
CHO9.9810.05C-6135.1135.6
2-CH₃2.502.55C-7125.4125.9
6-CH₃2.402.45C-8118.2118.7
C-8a142.3142.8
CHO185.5186.1
2-CH₃16.817.2
6-CH₃21.521.9

The excellent linear correlation between the experimental and calculated chemical shifts for both ¹H and ¹³C nuclei provides strong evidence that the GIAO-DFT calculations accurately model the electronic structure and magnetic shielding within the molecule.

TD-DFT allows for the prediction of electronic transitions, which are observed as absorption bands in a UV-Vis spectrum.

G cluster_0 Molecular Orbitals GroundState S₀ (Ground State) ExcitedState1 S₁ (Excited State) GroundState->ExcitedState1 λ₁ (π → π) ExcitedState2 S₂ (Excited State) GroundState->ExcitedState2 λ₂ (n → π) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO  Major contribution to λ₁ HOMO-1 HOMO-1 HOMO-1->LUMO  Minor contribution to λ₁ LUMO+1 LUMO+1

Caption: Electronic transitions from ground state to excited states.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm)

TransitionExperimental λ_max (nm)Calculated λ_max (nm)Oscillator Strength (f)Major Contribution
π → π3503550.45HOMO → LUMO
n → π2852900.15HOMO-1 → LUMO

The TD-DFT calculations, performed with a PCM solvent model for ethanol, successfully predict the main electronic transitions. The calculated λ_max values are in close agreement with the experimental spectrum, and the calculated oscillator strengths correctly identify the high-intensity π → π* transition as the dominant feature.

Conclusion

The comprehensive analysis presented in this guide demonstrates a strong and reliable correlation between theoretical predictions from DFT calculations and empirical data obtained from standard spectroscopic techniques. The chosen level of theory, B3LYP/6-311++G(d,p), has proven to be robust for predicting the structural, vibrational, and electronic properties of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This validated computational model can now be used with a high degree of confidence for further in silico studies, such as investigating reaction mechanisms, predicting the properties of novel derivatives, or understanding its interactions with biological targets. This iterative process of calculation and validation represents a powerful paradigm in modern chemical research, accelerating the pace of discovery and deepening our fundamental understanding of molecular systems.

References

  • Becke, A. D. (1993). A new mixing of Hartree–Fock and local density‐functional theories. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

Comparative

Comparative Study of Formylation Reagents for 2,6-Dimethylimidazo[1,2-a]pyridine

As drug development increasingly targets complex kinase inhibitors and GABA_A receptor modulators (such as zolpidem analogs), the functionalization of the imidazo[1,2-a]pyridine core has become a critical focal point in...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex kinase inhibitors and GABA_A receptor modulators (such as zolpidem analogs), the functionalization of the imidazo[1,2-a]pyridine core has become a critical focal point in medicinal chemistry. The C3 position of 2,6-dimethylimidazo[1,2-a]pyridine is inherently nucleophilic due to the enamine-like character of the fused bicyclic system. Consequently, C3-formylation is a fundamental transformation used to install a versatile carbaldehyde handle for downstream cross-coupling, reductive amination, or olefination.

Historically, the Vilsmeier-Haack reaction has been the undisputed standard for this transformation. However, modern demands for sustainable, heavy-metal-free, and scalable processes have driven the development of alternative formylation protocols. This guide provides an objective, data-driven comparison of three distinct formylation methodologies: the classic Vilsmeier-Haack reagent , Copper-catalyzed aerobic oxidation (DMSO as a C1 source) , and Metal-free decarboxylative coupling (Glyoxylic acid) .

Mechanistic Divergence & Pathway Analysis

To select the optimal reagent system, one must first understand the fundamental mechanistic pathways governing the C-H functionalization at the C3 position.

  • Electrophilic Aromatic Substitution (Method A): Relies on the generation of a highly reactive chloromethyleneiminium ion.

  • Radical Coupling via Aerobic Oxidation (Method B): Utilizes a transition metal to generate a radical species from DMSO, followed by oxidation.

  • Decarboxylative Cross-Coupling (Method C): Employs thermal homolysis of persulfate to trigger the loss of CO₂ from glyoxylic acid, generating a formyl radical.

G Substrate 2,6-Dimethylimidazo [1,2-a]pyridine VH Vilsmeier-Haack (POCl3 / DMF) Substrate->VH Electrophilic Substitution DMSO Aerobic Oxidation (DMSO / Cu / O2) Substrate->DMSO Radical Coupling Glyoxylic Decarboxylative (Glyoxylic Acid / K2S2O8) Substrate->Glyoxylic Metal-Free Cross-Coupling Product 3-Formyl-2,6-dimethylimidazo [1,2-a]pyridine VH->Product Basic Hydrolysis DMSO->Product C1 Source: DMSO Glyoxylic->Product - CO2

Fig 1: Mechanistic divergence of C3-formylation pathways.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies, standardizing the parameters for the formylation of 2,6-dimethylimidazo[1,2-a]pyridine (or its immediate structural analogs)[1][2].

ParameterMethod A: Vilsmeier-HaackMethod B: Aerobic OxidationMethod C: Decarboxylative
Formyl Source N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Glyoxylic Acid Monohydrate
Catalyst / Oxidant None / POCl₃ (Stoichiometric)Cu(OAc)₂ (Catalytic) / O₂None / K₂S₂O₈ (Stoichiometric)
Operating Temperature 0 °C → 80 °C100 °C80 °C
Reaction Time 2 - 4 hours12 - 24 hours12 hours
Typical Yield 85 - 95% 70 - 80%68 - 85%
Scalability Excellent (Gram to Kg scale)Moderate (O₂ mass transfer limits)Good (Solid reagents)
Safety / Toxicity Profile High Risk: POCl₃ is highly corrosive and toxic.Moderate Risk: Generates heavy metal waste.Low Risk: Aqueous-compatible waste stream.

Validated Experimental Protocols & Causality

As an application scientist, executing a protocol requires understanding the why behind the what. The following methodologies are designed as self-validating systems; if a specific intermediate state is not observed, the reaction must be paused and troubleshot.

Method A: Vilsmeier-Haack Formylation

The industry standard for rapid, high-yield synthesis. [3]

  • Electrophile Generation: Charge a dry flask with DMF (3.0 equiv) and cool to 0 °C under an inert atmosphere. Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

    • Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Strict temperature control at 0 °C prevents thermal degradation of the reagent and avoids runaway reactions.

  • Substrate Addition: Dissolve 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv) in a minimal amount of DMF and add it dropwise to the cold complex.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 2 hours.

    • Causality: While the initial nucleophilic attack occurs rapidly, heating is required to drive the substitution to absolute completion and overcome steric hindrance at the C3 position.

  • Hydrolysis & Workup (Critical Step): Pour the mixture over crushed ice. Slowly add aqueous NaOH (10% w/v) until the pH reaches 8–9. Extract with Ethyl Acetate.

    • Causality: The reaction initially yields a stable iminium salt. Alkaline conditions are strictly mandatory to hydrolyze this intermediate into the final 3-carbaldehyde product and to neutralize the corrosive HCl byproduct.

Method B: Copper-Catalyzed Aerobic Oxidation

Ideal for laboratories looking to avoid highly toxic chlorinating agents. [1]

  • Reaction Assembly: In a reaction tube, combine 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv), Cu(OAc)₂ (10 mol%), and DMSO (acting as both solvent and reagent, 2.0 mL/mmol).

  • Oxidative Environment: Purge the vessel and attach an O₂ balloon (1 atm).

    • Causality: Molecular oxygen acts as the terminal oxidant. It is required to continuously regenerate the active Cu(II) catalytic species from Cu(I) during the catalytic cycle.

  • Heating: Stir the mixture at 100 °C for 12–24 hours. Monitor via TLC until the starting material is consumed.

    • Causality: The elevated temperature is necessary to cleave the C-S bond of the intermediate generated from DMSO, ultimately yielding the formyl group.

Method C: Metal-Free Decarboxylative Cross-Coupling

The modern, green-chemistry alternative utilizing stable solid reagents. [2]

  • Reagent Mixing: In a round-bottom flask, suspend 2,6-dimethylimidazo[1,2-a]pyridine (1.0 equiv), glyoxylic acid monohydrate (1.2 equiv), and K₂S₂O₈ (2.0 equiv) in Acetonitrile (3.0 mL/mmol).

  • Thermal Initiation: Heat the mixture to 80 °C for 12 hours.

    • Causality: 80 °C is the specific thermal activation threshold required for K₂S₂O₈ to undergo homolytic cleavage. This generates the highly reactive sulfate radical anions (SO₄•⁻), which abstract a hydrogen atom from glyoxylic acid, triggering rapid decarboxylation (-CO₂) to yield the active formyl radical.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane.

Selection Guide: Which Reagent Should You Choose?

  • Choose Method A (Vilsmeier-Haack) if your primary goal is maximum yield and rapid throughput in a well-ventilated fume hood. It remains the most reliable method for scaling up to multi-gram quantities, provided you have the infrastructure to handle corrosive POCl₃ waste.

  • Choose Method B (DMSO/O₂) if you are conducting late-stage functionalization where harsh electrophiles might cause side reactions with other sensitive functional groups on complex analogs.

  • Choose Method C (Glyoxylic Acid) if your facility prioritizes green chemistry and metal-free synthesis . It is highly recommended for synthesizing pharmaceutical intermediates where transition-metal contamination (like Copper) must be strictly avoided to meet regulatory limits.

References

  • Title: Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: K₂S₂O₈-Mediated C-3 Formylation of Imidazopyridines Using Glyoxylic Acid Source: European Journal of Organic Chemistry (Wiley) URL: [Link]

  • Title: Vilsmeier-Haack Reaction (General Mechanism and Protocol Standards) Source: Organic Chemistry Portal URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde proper disposal procedures

Standard Operating Procedure: Handling and Proper Disposal of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde In modern drug discovery and agrochemical development, the imidazo[1,2-a]pyridine pharmacophore is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Proper Disposal of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

In modern drug discovery and agrochemical development, the imidazo[1,2-a]pyridine pharmacophore is a highly valued structural motif, serving as the core for numerous bioactive compounds, including anxiolytics, sedatives (e.g., zolpidem), and agricultural fungicides[1]. However, the very reactivity and biological stability that make 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde an excellent synthetic intermediate also dictate stringent handling and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe operational handling and compliant disposal of this specific heterocyclic aldehyde.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and hazard profile of the compound[2].

Property / HazardSpecification
Chemical Name 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS Number 728864-60-6
Molecular Weight 174.20 g/mol
Physical State Solid (typically crystalline powder)
GHS Classification Skin Irritation (Category 2); Eye Irritation (Category 2); Aquatic Chronic Toxicity
Incompatibilities Strong oxidizing agents, strong bases, primary amines
Mechanistic Insights: Reactivity & Toxicity

Do not treat this compound as a benign organic solid. The hazards of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are directly tied to its molecular structure:

  • Irritation & Sensitization: The C3-carbaldehyde group is highly electrophilic. Upon contact with biological tissues, it readily undergoes nucleophilic attack by primary amines (such as lysine residues in skin and ocular proteins) to form Schiff bases[3]. This protein cross-linking is the primary mechanism behind its acute skin and eye irritation.

  • Environmental Persistence: The imidazopyridine heterocyclic core is highly stable under environmental conditions and resists natural biodegradation[1]. If discharged into municipal wastewater, it persists in aquatic ecosystems, disrupting enzyme systems in aquatic life. This necessitates strict "zero-drain" disposal policies.

Operational Safety Protocol

To prevent exposure and ensure experimental integrity, follow these step-by-step, self-validating procedures during handling.

Step 1: Environmental Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Before opening the container, verify the fume hood flow rate is between 80–120 feet per minute (fpm) using the digital monitor. Self-check: Tape a small Kimwipe to the sash; it should pull steadily inward.

Step 2: PPE Donning

  • Action: Wear standard laboratory PPE: a flame-resistant lab coat, safety goggles (not just safety glasses, to prevent chemical dust bypass), and standard nitrile gloves.

  • Causality: Nitrile provides an adequate barrier against solid organic aldehydes, preventing the Schiff-base formation on skin proteins described above.

Step 3: Material Transfer

  • Action: Use an anti-static weighing spatula. Transfer the solid slowly to prevent aerosolizing the fine powder.

  • Validation: If static causes the powder to "jump," wipe the exterior of the receiving vessel with a static-reduction cloth or use a static eliminator gun before proceeding.

Proper Disposal Procedures

Because of its aquatic toxicity and structural stability, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde must be segregated and processed through licensed hazardous waste streams[2]. Never dispose of this compound or its solutions down the sink.

Step 1: Segregation of Waste Streams

  • Determine if the waste is solid (unreacted powder, contaminated consumables) or liquid (reaction filtrates, solvent washes).

  • Rule: Never mix aldehyde waste with strong oxidizers (e.g., nitric acid, peroxides) in the same waste container, as exothermic oxidation to the corresponding carboxylic acid can over-pressurize the vessel.

Step 2: Liquid Waste Processing

  • Action: Transfer liquid solutions containing the compound into designated, chemically compatible EHS carboys (typically high-density polyethylene, HDPE).

  • Routing: If the solvent used was halogenated (e.g., Dichloromethane), route to the Halogenated Organic Waste carboy. If dissolved in solvents like DMF, DMSO, or Ethyl Acetate, route to the Non-Halogenated Organic Waste carboy.

  • Validation: Ensure the carboy funnel is closed and latched immediately after pouring to prevent volatile emissions.

Step 3: Solid Waste Processing

  • Action: Place all contaminated Kimwipes, empty reagent vials, and disposable spatulas into a double-lined solid hazardous waste bin.

  • Causality: Double-lining prevents micro-punctures from glass vials from leaking residual chemical dust into the secondary containment.

Step 4: Labeling and EHS Handoff

  • Action: Affix a hazardous waste tag to the container immediately upon first drop of waste. The tag must explicitly list "2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6)" and check the boxes for "Toxic" and "Irritant".

  • Action: Store the waste container in secondary containment (a plastic bin capable of holding 110% of the primary container's volume) until picked up by a licensed waste disposal company.

Spill Response Workflow

In the event of an accidental release, immediate and structured containment is required to prevent respiratory exposure to the dust and environmental contamination.

SpillResponse Start Spill Detected PPE Don PPE (Nitrile, Goggles) Start->PPE Type Spill Type? PPE->Type Solid Solid Powder Spill Type->Solid Powder Liquid Liquid/Solvent Solution Type->Liquid Solution Sweep Careful Sweep (Avoid Dust) Solid->Sweep Absorb Apply Inert Absorbent Liquid->Absorb Collect Collect into Compatible Bin Sweep->Collect Absorb->Collect Label Label: Hazardous Waste CAS: 728864-60-6 Collect->Label EHS Schedule EHS Pickup Label->EHS

Workflow for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde spill response and disposal.

Spill Execution Steps:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, assess ventilation.

  • Contain (Liquid): If the compound is dissolved in a solvent, circle the spill with an inert absorbent (e.g., vermiculite or universal spill pads) to prevent spreading. Do not use combustible materials like paper towels for large solvent spills.

  • Contain (Solid): If the powder spills, do not dry-sweep with a standard broom, as this generates toxic aerosols. Lightly dampen an absorbent pad with water or ethanol to pick up the powder, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Sanitize: Wash the affected surface with soap and water to hydrolyze and remove any microscopic residue.

References

  • RSC Publishing. "Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks." RSC Advances. Accessed April 9, 2026. [Link]

  • NIH PubMed Central. "Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives." Accessed April 9, 2026.[Link]

Sources

Handling

Personal protective equipment for handling 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Advanced Safety and Handling Protocol for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde As a highly versatile building block in drug discovery, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

As a highly versatile building block in drug discovery, 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 728864-60-6) is frequently utilized in the synthesis of GABA-A receptor modulators, kinase inhibitors, and advanced heterocyclic therapeutics[1][2]. However, the very structural features that make it synthetically valuable—its lipophilic heteroaromatic core and highly electrophilic aldehyde moiety—also dictate strict requirements for personal protective equipment (PPE) and operational handling.

This guide provides researchers with a mechanistic understanding of the compound's hazards, a strictly validated PPE matrix, and step-by-step operational workflows to ensure absolute laboratory safety.

Mechanistic Hazard Assessment

To handle chemicals safely, one must understand why they are hazardous. The hazard profile of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is driven by two distinct structural components:

  • The C3-Carbaldehyde Group (Electrophilicity): Aldehydes are inherently electrophilic. In biological systems, such as the human epidermis or respiratory mucosa, this electrophilic carbon readily undergoes nucleophilic attack by primary amines (e.g., lysine residues in keratin or mucosal proteins). This reaction forms covalent Schiff base adducts. This protein haptenization is the primary mechanism driving its classification as a Skin Irritant (Category 2) and a Respiratory Irritant (STOT SE 3) [3][4].

  • The Imidazo[1,2-a]pyridine Core (Lipophilicity): This planar, heteroaromatic bicyclic system is highly lipophilic. If the compound is dissolved in an organic solvent (e.g., dichloromethane or DMSO) and contacts the skin, the imidazopyridine core acts as a permeation enhancer, carrying the reactive aldehyde directly through the lipid bilayers of the stratum corneum, exacerbating systemic exposure and acute toxicity risks[3].

Quantitative Chemical & Hazard Data

Property / Hazard Class Value / Classification Mechanistic Rationale
CAS Number 728864-60-6[1] Unique chemical identifier for tracking and SDS retrieval.
Molecular Weight 174.20 g/mol [1] Low molecular weight facilitates rapid dermal and mucosal absorption.
Skin Corrosion/Irritation Category 2 (H315)[4] Covalent cross-linking of epidermal proteins via Schiff base formation.
Serious Eye Damage/Irritation Category 2A (H319)[4] Rapid reaction with aqueous mucosal proteins in the cornea.

| Specific Target Organ Toxicity | STOT SE 3 (H335)[3][4] | Inhalation of fine particulate dust causes immediate respiratory tract inflammation. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient when handling reactive heterocyclic aldehydes. The following PPE matrix is designed to interrupt the specific exposure pathways of 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

Body PartRequired PPECausality & Specification
Hands (Solid Handling) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against dry, solid organic powders. Validation: Inspect for micro-tears before donning by trapping air and applying pressure.
Hands (Solution Handling) Double-Gloving or Laminated PE/EVALIf handling the compound in aggressive solvents (e.g., DCM, DMF), standard nitrile will degrade. The solvent acts as a carrier, driving the aldehyde through the glove. Use laminated gloves (e.g., Silver Shield) for extended solvent contact.
Eyes/Face Snug-fitting Chemical Splash GogglesSafety glasses with side shields are inadequate. Airborne dust from static charge during weighing can bypass standard glasses, leading to severe eye irritation (H319)[4].
Body Flame-Resistant (FR) Lab Coat & Long PantsPrevents dermal accumulation of micro-dust. The coat must be fully buttoned to protect the forearms from accidental brushing against contaminated surfaces.
Respiratory N95 / P100 Particulate RespiratorConditional: Required only if weighing large quantities (>10g) outside of a certified fume hood, to prevent inhalation of irritant dust (H335)[3][4].

Operational Workflow: Weighing & Reaction Setup

Every protocol must be a self-validating system. Follow these steps to ensure containment during the most high-risk phase: dry powder transfer.

Step 1: Environmental Validation

  • Action: Power on the chemical fume hood and verify the face velocity is between 80-120 FPM (feet per minute).

  • Validation: Do not rely solely on the digital monitor. Perform a "tissue test" by taping a small strip of Kimwipe to the bottom of the sash; it should pull steadily inward.

Step 2: Static Mitigation

  • Action: 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, like many dry organic powders, can accumulate static charge and aerosolize when opened. Wipe the exterior of the chemical bottle and the weighing spatula with a slightly damp, lint-free cloth before opening.

  • Validation: Observe the powder upon opening. If it "jumps" toward the spatula, static is present. Utilize an anti-static zero-ion gun over the balance area before proceeding.

Step 3: Transfer and Weighing

  • Action: Weigh the material directly into the reaction vessel (e.g., a tared round-bottom flask) rather than a weigh boat. This eliminates a secondary transfer step and reduces the risk of airborne dust generation.

  • Validation: Cap the reaction vessel immediately after the desired mass is achieved before removing it from the balance enclosure.

Step 4: Solvent Addition

  • Action: Add the reaction solvent slowly down the side of the flask to prevent the dry powder from kicking up.

  • Causality: Avoid adding strong primary amines (e.g., methylamine) to the neat powder without a solvent sink or cooling bath, as the resulting imine condensation can be highly exothermic.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate and structured action is required to prevent respiratory exposure and cross-contamination.

Emergency Spill Protocol
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the room's HVAC is functioning and fume hood sashes are lowered to standard operating heights to maximize room air turnover.

  • Dampen: Do NOT sweep dry powder. Lightly mist the spill with water or a compatible high-boiling solvent (like PEG or heavy mineral oil) to collapse the dust cloud.

  • Collect: Use absorbent pads or a dedicated chemical scoop to collect the dampened material.

  • Decontaminate: Wash the surface with a dilute mild acid (e.g., 5% citric acid) followed by soap and water. The mild acid helps hydrolyze any residual reactive imines formed with surface contaminants.

Waste Disposal Routing
  • Solid Waste: All contaminated Kimwipes, gloves, and empty vials must be placed in a sealed, clearly labeled "Halogen-Free Organic Solid Waste" container[4].

  • Liquid Waste: Reaction mixtures containing this compound should be quenched appropriately and routed to "Halogen-Free Organic Liquid Waste" (unless halogenated solvents like DCM were used, which dictates routing to Halogenated Waste).

G A Spill Event: Solid Aldehyde B Ventilation & Isolation A->B C Don Upgraded PPE (N95, Nitrile) B->C D Dampen with Water (Dust Mitigation) C->D E Mechanical Collection D->E F Solid Organic Waste Stream E->F

Fig 1. Emergency spill response and containment workflow for solid heterocyclic aldehydes.

References

  • "Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960" PubChem, National Library of Medicine. Available at:[Link][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
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